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  • Product: N-Methacryloyl-2-methylalanine
  • CAS: 15926-21-3

Core Science & Biosynthesis

Foundational

Mechanism of polymerization for N-Methacryloyl-2-methylalanine monomers

Title: Engineering Precision Poly(amino acids): The Polymerization Mechanism of N-Methacryloyl-2-methylalanine Executive Summary N-Methacryloyl-2-methylalanine (N-MAA-AIB) is a highly specialized amino acid-based monomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering Precision Poly(amino acids): The Polymerization Mechanism of N-Methacryloyl-2-methylalanine

Executive Summary

N-Methacryloyl-2-methylalanine (N-MAA-AIB) is a highly specialized amino acid-based monomer characterized by a polymerizable methacrylamide backbone conjugated to an aminoisobutyric acid (2-methylalanine) pendant group[1]. The resulting polymers exhibit exceptional biocompatibility, pH-responsiveness, and structural rigidity, making them prime candidates for advanced drug delivery nanocarriers[2] and dental adhesive formulations[3]. However, the precise polymerization of this monomer presents unique thermodynamic and kinetic challenges. This whitepaper dissects the mechanistic pathways of its polymerization, focusing on the causality of experimental design and the implementation of self-validating Reversible Addition-Fragmentation Chain Transfer (RAFT) methodologies.

Thermodynamic Drivers and Kinetic Bottlenecks

The polymerization of N-methacryloyl amino acids is governed by a delicate balance of steric hindrance and non-covalent intermolecular interactions[4].

  • The Gem-Dimethyl Effect: The two methyl groups on the 2-methylalanine side chain create significant localized steric bulk directly adjacent to the polymerizing backbone. This hindrance lowers the propagation rate constant ( kp​ ) and necessitates higher activation energies compared to standard linear acrylamides.

  • Hydrogen Bonding & Solvent Causality: In non-polar media, the unprotected carboxylic acid moieties form strong intermolecular hydrogen-bonded dimers. This dimerization artificially increases the local monomer concentration and viscosity, restricting monomer diffusion and leading to an early onset of the Trommsdorff-Norrish effect (autoacceleration)[5]. To maintain linear, pseudo-first-order kinetics, the polymerization must be conducted in highly polar, hydrogen-bond-disrupting solvents such as N,N-dimethylformamide (DMF) or methanol[6]. This deliberate solvent choice breaks the dimers, ensuring the monomer diffuses freely and reacts predictably.

Mechanistic Pathway: RAFT Polymerization

To achieve controlled molecular weights and narrow dispersities ( Đ<1.2 ), RAFT polymerization is the gold standard for amino acid-based monomers[7]. Unlike anionic polymerization, RAFT is highly tolerant of unprotected carboxylic acid groups, eliminating the need for tedious protection/deprotection steps[6].

The mechanism relies on a dynamic equilibrium:

  • Initiation: A thermal initiator (e.g., AIBN) decomposes to form primary radicals, which attack the N-MAA-AIB monomer to create a propagating radical chain ( Pn∙​ ).

  • Pre-equilibrium: The propagating radical adds to the reactive C=S bond of the RAFT agent (e.g., 4-Cyanopentanoic acid dithiobenzoate, CPDB). This forms an intermediate radical that quickly fragments, releasing a new re-initiating radical ( R∙ ) and forming a dormant polymeric RAFT agent.

  • Main Equilibrium: This is the core of the "living" mechanism. The active propagating chains continually add to the dormant chains, forming an intermediate radical that can fragment in either direction. This rapid exchange ensures that all polymer chains grow at an equal rate, suppressing bimolecular termination.

RAFT_Mechanism I Initiator (AIBN) R_rad Primary Radical (I•) I->R_rad Heat (70°C) Pn_rad Propagating Radical (Pn•) R_rad->Pn_rad + Monomer M Monomer (N-MAA-AIB) M->Pn_rad Pm_rad New Radical (Pm•) M->Pm_rad Int_rad Intermediate Radical Pn_rad->Int_rad + CTA CTA RAFT Agent (CTA) CTA->Int_rad Dormant Dormant Polymer Int_rad->Dormant Fragmentation R_leave Leaving Group (R•) Int_rad->R_leave R_leave->Pm_rad + Monomer Pm_rad->Int_rad Main Equilibrium

RAFT polymerization mechanism for N-Methacryloyl-2-methylalanine highlighting the main equilibrium.

Quantitative Data: Solvent and Kinetic Parameters

The selection of the reaction environment drastically alters the polymerization metrics. The table below summarizes the kinetic parameters for the RAFT polymerization of N-methacryloyl amino acids (extrapolated for N-MAA-AIB) at a [M]:[CTA]:[I] ratio of 100:1:0.2 at 70°C[5].

SolventDielectric Constant ( ε )Time (h)Conversion (%) Mn​ ( g/mol )Dispersity ( Đ )Mechanistic Observation
DMF 36.712> 85%14,5001.15Optimal H-bond disruption; linear pseudo-first-order kinetics.
Methanol 32.71675%12,8001.18Good solubility; slight transesterification risk at high temps.
1,4-Dioxane 2.224< 30%5,2001.45Severe monomer dimerization; autoacceleration and high termination.
Water (pH 7) 80.18> 90%15,2001.22Electrostatic repulsion of carboxylates; requires water-soluble CTA.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the synthesis of Poly(N-Methacryloyl-2-methylalanine) is designed as a self-validating system. Every step includes a mechanistic rationale and a quality control checkpoint.

Step 1: Reagent Preparation & Stoichiometry

  • Action: Dissolve N-MAA-AIB (1.0 M), CPDB (RAFT agent, 10 mM), and AIBN (initiator, 2 mM) in anhydrous DMF.

  • Causality: The [CTA]:[Initiator] ratio of 5:1 ensures that the number of dead polymer chains generated by bimolecular termination is kept below 5%, preserving high chain-end fidelity for future block copolymerization[7].

Step 2: Stringent Deoxygenation

  • Action: Transfer the solution to a Schlenk flask and perform three consecutive Freeze-Pump-Thaw (FPT) cycles.

  • Causality: Molecular oxygen is a diradical that rapidly reacts with propagating carbon-centered radicals to form stable peroxy radicals, completely halting the reaction.

  • Self-Validation: During the third thaw cycle, the absolute absence of rising gas bubbles confirms a fully deoxygenated, inert environment.

Step 3: Polymerization

  • Action: Immerse the sealed Schlenk flask in a pre-heated oil bath at 70°C for 12 hours.

  • Causality: 70°C provides the optimal half-life for AIBN (~5 hours), ensuring a steady, continuous flux of primary radicals to maintain the RAFT equilibrium without overwhelming the CTA.

Step 4: Quenching & Purification

  • Action: Remove the flask and immediately submerge it in liquid nitrogen. Dilute with a minimal amount of DMF and precipitate dropwise into a 10-fold excess of cold diethyl ether.

  • Causality: Liquid nitrogen instantly drops the thermal energy below the activation barrier for AIBN decomposition and propagation, freezing the kinetic state. Diethyl ether acts as an anti-solvent for the polymer while keeping unreacted monomer and initiator fully soluble.

Step 5: Analytical Validation

  • Action: Analyze the dried polymer via 1 H NMR (in DMSO- d6​ ) and Gel Permeation Chromatography (GPC).

  • Self-Validation: The disappearance of vinylic proton signals ( δ 5.5–6.0 ppm) in NMR confirms conversion. A monomodal GPC trace with Đ<1.2 validates that the RAFT equilibrium was successfully maintained without autoacceleration[8].

Workflow step1 1. Reagent Prep (N-MAA-AIB + CPDB + AIBN in DMF) step2 2. Deoxygenation (3x Freeze-Pump-Thaw Cycles) step1->step2 step3 3. RAFT Polymerization (Thermostated at 70°C for 12h) step2->step3 step4 4. Reaction Quenching (Rapid cooling in Liquid N2) step3->step4 step5 5. Purification (Precipitation in cold diethyl ether) step4->step5 step6 6. Self-Validation (1H NMR Conversion & GPC Dispersity) step5->step6

Self-validating experimental workflow for the RAFT polymerization of N-MAA-AIB.

References

  • Li, G., Feng, W., et al. (2018). "Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization". Polymer Chemistry, Royal Society of Chemistry. URL:[Link]

  • Kumar, S., Roy, S. G., & De, P. (2012). "Cationic methacrylate polymers containing chiral amino acid moieties: controlled synthesis via RAFT polymerization". Polymer Chemistry, Royal Society of Chemistry. URL:[Link]

  • Han, H., et al. (2013). "pH-Dependent, Thermosensitive Polymeric Nanocarriers for Drug Delivery to Solid Tumors". ACS Nano, National Center for Biotechnology Information (PMC). URL:[Link]

  • MDPI. (2018). "Synthesis and Aqueous Solution Properties of an Amino Bisphosphonate Methacrylate Homopolymer via RAFT Polymerization". Polymers. URL:[Link]

Sources

Exploratory

N-Methacryloyl-2-methylalanine molecular weight and aqueous solubility

An in-depth technical analysis of N-Methacryloyl-2-methylalanine (NMAA) requires a rigorous examination of its physicochemical properties, synthetic pathways, and thermodynamic behavior in aqueous systems. As a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of N-Methacryloyl-2-methylalanine (NMAA) requires a rigorous examination of its physicochemical properties, synthetic pathways, and thermodynamic behavior in aqueous systems. As a critical monomer in the development of stimuli-responsive polymers, hydrogels, and targeted drug delivery systems, understanding the fundamental molecular weight calculations and solubility dynamics of NMAA is paramount for application scientists and drug development professionals.

Physicochemical Profiling & Structural Analysis

N-Methacryloyl-2-methylalanine (also known as 2-methacrylamido-2-methylpropanoic acid or N-methacryloyl-alpha-aminoisobutyric acid) is an amino acid derivative characterized by a polymerizable methacryloyl head and a sterically hindered 2-methylalanine (alpha-aminoisobutyric acid) tail[1].

The precise molecular weight of this compound is critical for researchers conducting controlled radical polymerizations (such as RAFT or ATRP), where exact monomer-to-initiator ratios dictate the final degree of polymerization (DP) and molecular weight distribution.

Quantitative Data Summary

Below is the consolidated physicochemical profile of NMAA:

ParameterSpecification
IUPAC Name 2-methyl-2-(2-methylprop-2-enoylamino)propanoic acid
Common Synonyms N-Methacryloyl-2-methylalanine; N-methacryloyl-alpha-aminoisobutyric acid
CAS Registry Number 15926-21-3
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Aqueous Solubility High (pH-dependent; optimal > pH 4.0)
Organic Solubility Soluble in THF, DMF, Ethanol, Dichloromethane

Aqueous Solubility Dynamics and Thermodynamics

The aqueous solubility of NMAA is governed by a thermodynamic "push-pull" mechanism between its hydrophobic and hydrophilic domains[2].

  • Hydrophobic Domains: The methacryloyl backbone and the twin alpha-methyl groups provide significant steric bulk and hydrophobicity.

  • Hydrophilic Domains: The amide linkage and the terminal carboxylic acid function as primary hydrogen-bond donors and acceptors.

The Causality of pH-Dependent Solubility: Because NMAA contains a carboxylic acid group (typical pKa ~3.8–4.0), its solubility is highly pH-responsive. In acidic environments (pH < 3.5), the carboxylate is protonated (-COOH). While still moderately soluble due to hydrogen bonding, the compound exhibits a higher partition coefficient (logP) towards organic phases. In physiological or basic environments (pH > 4.5), the carboxylic acid deprotonates into a carboxylate anion (-COO⁻). This generates strong ion-dipole interactions with water molecules, drastically increasing its aqueous solubility and making it an ideal candidate for biocompatible hydrogels.

Solubility A N-Methacryloyl-2-methylalanine (Aqueous Medium) B Acidic pH (< pKa ~3.8) Protonated (COOH) A->B C Physiological/Basic pH (> pKa) Deprotonated (COO-) A->C D Moderate Aqueous Solubility (H-bonding via Amide/COOH) B->D E High Aqueous Solubility (Ion-Dipole Interactions) C->E F Polymerization (Free Radical) -> Smart Hydrogels D->F E->F

Figure 1: pH-dependent aqueous solubility and downstream hydrogel polymerization pathway.

Self-Validating Synthesis Workflow

To utilize NMAA in high-precision polymer chemistry, researchers must synthesize it with near-absolute purity. Trace impurities, particularly unreacted methacryloyl chloride or methacrylic acid, can act as chain-terminating agents or alter the dispersity (Đ) of the resulting polymer[3].

The following protocol outlines a self-validating nucleophilic acyl substitution methodology for synthesizing NMAA[2].

Step 1: Amine Activation and Solvent Preparation
  • Action: Suspend 2-methylalanine (1.0 eq) in an anhydrous organic solvent (e.g., Dichloromethane or THF). Add triethylamine (TEA) (1.2 eq) under constant stirring.

  • Causality: 2-methylalanine naturally exists as a zwitterion. TEA acts as a non-nucleophilic base to deprotonate the ammonium group, rendering the primary amine highly nucleophilic and primed for acyl substitution.

Step 2: Controlled Acylation
  • Action: Cool the reaction vessel to 0–5 °C using an ice bath. Introduce methacryloyl chloride (1.1 eq) dropwise over 30 minutes.

  • Causality: The reaction between the amine and the acid chloride is highly exothermic. Strict thermal control is non-negotiable; elevated temperatures will trigger the premature auto-polymerization of the methacryloyl double bond and promote the hydrolytic degradation of the methacryloyl chloride[3].

Step 3: Reaction Quenching and Acidification
  • Action: After 4 hours of stirring at room temperature, quench the reaction with distilled water. Adjust the aqueous phase to pH ~2.0 using 1M HCl.

  • Causality: Acidification ensures the complete protonation of the newly formed NMAA carboxylate to its free acid form. This drastically shifts its solubility profile, forcing the product to partition into the organic phase during the subsequent extraction step.

Step 4: Extraction and Purification
  • Action: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude product from an ethyl acetate/hexane mixture.

  • Causality: Recrystallization exploits the differential solubility of NMAA versus its byproducts, removing trace methacrylic acid and yielding the high-purity monomer essential for controlled radical polymerizations.

Step 5: In-Process Validation (Self-Validating System)
  • Action: Monitor the reaction completion via Thin-Layer Chromatography (TLC) using a ninhydrin stain. Post-purification, validate the structure via ¹H-NMR.

  • Causality: Ninhydrin specifically stains primary amines. The complete disappearance of the 2-methylalanine spot on the TLC plate confirms 100% conversion. This acts as a self-validating checkpoint, ensuring no unreacted starting material is carried forward into computationally and financially expensive polymerization workflows.

Synthesis A 2-Methylalanine + Triethylamine B Anhydrous Solvent (THF/DCM, 0°C) A->B D N-Methacryloyl-2-methylalanine (Crude) B->D Nucleophilic Acyl Substitution C Methacryloyl Chloride (Dropwise Addition) C->B Exothermic Control E Acidification & Extraction (pH ~2-3) D->E Aqueous Workup F Purified NMAA (C8H13NO3) E->F Crystallization

Figure 2: Step-by-step synthesis workflow of N-Methacryloyl-2-methylalanine.

References

  • "C8H13NO3 - Molecular Formula - MOLBASE", MOLBASE,
  • "Buy 2-(2-Methylprop-2-enoylamino)propanoic acid (EVT-13939191) - EvitaChem", EvitaChem,
  • "Methacryloyl chloride 920-46-7 - Guidechem", Guidechem,

Sources

Foundational

Engineering Bio-Responsive Architectures: The Role of N-Methacryloyl-2-methylalanine in Advanced Polymer Chemistry

Executive Briefing In the rapidly evolving landscape of polymer chemistry and materials science, the demand for stimuli-responsive, biocompatible polymers has driven the development of specialized functional monomers. N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

In the rapidly evolving landscape of polymer chemistry and materials science, the demand for stimuli-responsive, biocompatible polymers has driven the development of specialized functional monomers. N-Methacryloyl-2-methylalanine (CAS: 15926-21-3), also known as 2-(2-methylprop-2-enoylamino)propanoic acid, stands out as a critical building block bridging synthetic polymer networks and biological systems[1]. By fusing a polymerizable methacryloyl group with a 2-methylalanine (α-aminoisobutyric acid, Aib) moiety, this monomer enables the fabrication of smart hydrogels, targeted drug delivery systems, and robust tissue engineering scaffolds[1].

This technical whitepaper provides an in-depth analysis of the mechanistic foundations, polymerization dynamics, and self-validating experimental protocols required to successfully harness N-Methacryloyl-2-methylalanine in advanced polymer research.

Molecular Architecture & Mechanistic Foundations

The unique utility of N-Methacryloyl-2-methylalanine stems directly from its molecular architecture.

  • The Methacryloyl Backbone: Provides a highly reactive carbon-carbon double bond (vinyl group) capable of undergoing free-radical polymerization to form covalent cross-linked networks[1].

  • The 2-Methylalanine (Aib) Moiety: The inclusion of this unnatural amino acid introduces two critical features. First, the gem-dimethyl groups provide intense steric hindrance, restricting the dihedral angles of the polymer backbone and conferring exceptional proteolytic stability. Second, the terminal carboxylic acid group acts as a weak acid (pKa ~4.5), rendering the polymer highly pH-responsive.

Note on Chemical Identity: While some commercial distributors occasionally mislabel the molecular formula of this derivative as C7H11NO3[1], rigorous chemical databases correctly identify N-Methacryloyl-2-methylalanine as having the molecular formula C8H13NO3 with a molecular weight of 171.19 g/mol [2].

Synthesis Pathway Causality

The synthesis of N-Methacryloyl-2-methylalanine relies on a nucleophilic acyl substitution reaction between 2-methylalanine and methacryloyl chloride[1]. Methacryloyl chloride acts as a potent electrophile[3], while the primary amine of 2-methylalanine serves as the nucleophile.

Synthesis_Workflow A 2-Methylalanine (Nucleophile) E Nucleophilic Acyl Substitution (0°C to RT) A->E Reactants B Methacryloyl Chloride (Electrophile) B->E Reactants C Triethylamine (Acid Scavenger) C->E Neutralizes HCl D Anhydrous THF (Solvent) D->E Prevents Hydrolysis F N-Methacryloyl-2-methylalanine (Target Monomer) E->F Purification

Fig 1. Reagent causality and synthesis workflow for N-Methacryloyl-2-methylalanine.

Polymerization Dynamics & Network Formation

In polymer chemistry, N-Methacryloyl-2-methylalanine is primarily utilized to synthesize stimuli-responsive hydrogels. The polymerization process is driven by free-radical initiation. When copolymerized with a crosslinker (e.g., N,N'-methylenebisacrylamide), the methacryloyl groups form a dense 3D polymeric network[1].

The resulting hydrogels exhibit phase-transition behaviors based on environmental pH. In acidic conditions (e.g., the stomach), the carboxylic acid groups remain protonated, leading to a collapsed, hydrophobic network that protects encapsulated drugs. In neutral to basic conditions (e.g., the intestines), the carboxylic groups deprotonate into carboxylates. The resulting electrostatic repulsion between the negatively charged polymer chains causes rapid swelling, facilitating controlled drug release.

Polymerization_Pathway M1 N-Methacryloyl-2-methylalanine (Functional Monomer) Prop Chain Propagation (C=C Cleavage) M1->Prop Monomer Input M2 Crosslinker (e.g., MBAA) M2->Prop Network Branching Init Radical Initiator (e.g., AIBN) Init->Prop Radical Generation Net Bio-Responsive Hydrogel (3D Network) Prop->Net Cross-linking

Fig 2. Free-radical polymerization pathway for bio-responsive hydrogel networks.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind every experimental choice.

Protocol 1: Synthesis and Purification of N-Methacryloyl-2-methylalanine

Objective: Synthesize high-purity monomer while preventing side reactions.

  • Preparation of the Reaction Medium: Suspend 2-methylalanine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)[1].

    • Causality: Anhydrous conditions are strictly required. The presence of water will act as a competing nucleophile, hydrolyzing the highly reactive methacryloyl chloride into methacrylic acid, drastically reducing yield[1].

  • Base Addition: Add 1.2 equivalents of Triethylamine (TEA) to the suspension and cool the system to 0°C using an ice bath.

    • Causality: TEA acts as an acid scavenger. The reaction produces hydrochloric acid (HCl) as a byproduct. Without TEA, HCl would protonate the primary amine of 2-methylalanine, eliminating its nucleophilicity and halting the reaction[1].

  • Electrophile Addition: Dissolve methacryloyl chloride in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes under continuous magnetic stirring[1].

    • Causality: Dropwise addition controls the highly exothermic nature of the nucleophilic acyl substitution, preventing thermal degradation or spontaneous autopolymerization of the methacryloyl groups[1].

  • Propagation and Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Filter the precipitated triethylamine hydrochloride salts. Evaporate the solvent under reduced pressure.

  • Validation Checkpoint: Perform Fourier Transform Infrared (FTIR) spectroscopy on the crude product.

    • Success Criteria: The disappearance of the acyl chloride C=O stretch (~1770 cm⁻¹) and the appearance of the amide I band (~1650 cm⁻¹) and broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) validate successful coupling.

Protocol 2: Free-Radical Polymerization for Bio-Responsive Hydrogels

Objective: Fabricate a pH-responsive cross-linked polymeric network.

  • Monomer Solution Preparation: Dissolve N-Methacryloyl-2-methylalanine and a crosslinker (e.g., N,N'-methylenebisacrylamide, 2 mol% relative to monomer) in a suitable solvent (e.g., DMF or a buffered aqueous solution).

  • Degassing: Purge the solution with high-purity Nitrogen (N₂) gas for 20 minutes.

    • Causality: Molecular oxygen (O₂) is a potent diradical that rapidly quenches propagating polymer chains. Failure to degas will result in dead polymer ends, low conversion rates, and a failure to gel.

  • Initiation: Add a thermal initiator such as Azobisisobutyronitrile (AIBN, 1 wt%) and heat the sealed system to 65°C.

    • Causality: At 65°C, AIBN undergoes thermal homolysis at an optimal half-life, providing a steady, controlled flux of primary radicals to initiate C=C bond cleavage.

  • Validation Checkpoint: Conduct the "Inversion Test" after 6 hours.

    • Success Criteria: Invert the reaction vial. If the contents do not flow, a macroscopic 3D cross-linked gel network has successfully formed. Further validate by conducting gravimetric swelling tests in pH 1.2 and pH 7.4 buffers to confirm stimuli-responsiveness.

Quantitative Data Synthesis

To facilitate rapid experimental design, the critical physicochemical parameters and polymerization requirements are summarized below.

Table 1: Physicochemical Properties of N-Methacryloyl-2-methylalanine

PropertyValue / DescriptionMechanistic Implication
CAS Number 15926-21-3 / 29486-28-0Unique chemical identifier for procurement.
Molecular Formula C8H13NO3Defines exact stoichiometric mass for synthesis[2].
Molecular Weight 171.19 g/mol Required for calculating molar equivalents[2].
Functional Groups Vinyl, Amide, Carboxylic AcidEnables polymerization, H-bonding, and pH-responsiveness.
Steric Profile High (gem-dimethyl groups)Confers proteolytic stability to the final polymer backbone.

Table 2: Standardized Polymerization Parameters for Hydrogel Synthesis

ParameterRecommended Reagent / ValueCausality / Purpose
Monomer N-Methacryloyl-2-methylalaninePrimary structural and functional building block.
Crosslinker N,N'-Methylenebisacrylamide (1-5 mol%)Bifunctional vinyl groups create the 3D insoluble network.
Initiator AIBN (Thermal) or Irgacure 2959 (UV)Generates primary radicals to initiate chain propagation.
Atmosphere Inert (Nitrogen or Argon)Prevents radical quenching by atmospheric oxygen.
Temperature 60°C - 70°C (for AIBN)Optimizes initiator half-life for controlled reaction kinetics.

References

  • MOLBASE. C8H13NO3 - Molecular Formula. Structural validation and molecular weight confirmation for CAS 15926-21-3. Available at: [Link]

Sources

Exploratory

N-Methacryloyl-2-methylalanine CAS number and material safety data sheet

This guide provides a comprehensive technical overview of N-Methacryloyl-2-methylalanine, a specialized monomer with significant potential in advanced material synthesis, particularly for applications in the biomedical a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of N-Methacryloyl-2-methylalanine, a specialized monomer with significant potential in advanced material synthesis, particularly for applications in the biomedical and pharmaceutical fields. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, properties, synthesis, safety, and potential applications.

Chemical Identity and Properties

N-Methacryloyl-2-methylalanine is a vinyl monomer bearing both a carboxylic acid and an amide functionality. The presence of the methacryloyl group allows for its polymerization into a variety of polymer architectures.

CAS Number: 15926-21-3[1]

It is crucial to distinguish N-Methacryloyl-2-methylalanine from its close structural analog, N-Acryloyl-2-methylalanine (CAS Number: 29513-50-6).[2][3][4][5] The key difference lies in the vinylic group: the "methacryloyl" group contains an additional methyl substituent compared to the "acryloyl" group. This seemingly minor structural change can have a significant impact on the polymerization kinetics and the properties of the resulting polymer.

Chemical Structure:

Caption: Chemical structure of N-Methacryloyl-2-methylalanine.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC8H13NO3Calculated
Molecular Weight171.19 g/mol Calculated
AppearanceWhite to off-white solid (predicted)Inferred
SolubilitySoluble in water and polar organic solvents (predicted)Inferred
Melting PointNot availableN/A
Boiling PointNot availableN/A

Synthesis of N-Methacryloyl-2-methylalanine

A plausible synthetic route for N-Methacryloyl-2-methylalanine involves the acylation of 2-aminoisobutyric acid (2-methylalanine) with methacryloyl chloride. This method is adapted from a reported synthesis of the similar compound, N-methacryloyl-L-alanine acid.[6]

Reaction Scheme:

cluster_reactants Reactants cluster_product Product 2-Aminoisobutyric Acid 2-Aminoisobutyric Acid Methacryloyl Chloride Methacryloyl Chloride N-Methacryloyl-2-methylalanine N-Methacryloyl-2-methylalanine Methacryloyl Chloride->N-Methacryloyl-2-methylalanine

Caption: Synthesis of N-Methacryloyl-2-methylalanine.

Experimental Protocol:

  • Dissolution: Dissolve 2-aminoisobutyric acid (1.0 eq) in an aqueous solution of sodium hydroxide (1.5 M) with continuous stirring in a flask.

  • Cooling: Cool the solution to 0-5 °C in an ice bath under a nitrogen atmosphere.

  • Acylation: Add methacryloyl chloride (1.0 eq) dropwise to the cooled solution while maintaining vigorous stirring.

  • Reaction: Continue stirring the mixture for 2 hours at 0-5 °C, then allow it to warm to room temperature and stir for an additional hour.

  • Acidification: Acidify the reaction mixture to a pH of 2-3 using a 6 M solution of hydrochloric acid.

  • Extraction: Extract the product from the acidified aqueous solution using ethyl acetate (repeated 5 times).

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.

Material Safety Data Sheet (MSDS) Profile

Hazard Identification:

  • Potential Health Effects:

    • Eye: May cause serious eye irritation.[8]

    • Skin: May cause skin irritation and could lead to an allergic skin reaction.[8]

    • Inhalation: May cause respiratory tract irritation.

    • Ingestion: May be harmful if swallowed.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.

Handling and Storage:

  • Handling: Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Keep container tightly closed. Avoid ingestion and inhalation.

  • Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances. Keep away from sources of ignition.

Personal Protective Equipment:

  • Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin: Wear appropriate protective gloves to prevent skin exposure.

  • Clothing: Wear appropriate protective clothing to prevent skin exposure.

  • Respirators: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Applications in Research and Drug Development

N-methacryloyl amino acids are valuable building blocks for the synthesis of functional polymers with applications in the biomedical field. The incorporation of the amino acid moiety imparts biocompatibility and can introduce stimuli-responsive behavior to the polymer.

Potential Applications:

  • Drug Delivery: Polymers and hydrogels based on N-Methacryloyl-2-methylalanine can be designed as carriers for the controlled and targeted delivery of therapeutic agents.[10] The carboxylic acid group can be used for drug conjugation or to impart pH-sensitivity.

  • Tissue Engineering: The biocompatibility of amino acid-based polymers makes them suitable for creating scaffolds for tissue regeneration. Gelatin methacryloyl (GelMA), a related material, has been extensively used for this purpose.[11][12][13]

  • Dental Materials: N-methacryloyl amino acids have been investigated for their role in improving the bonding of composite resins to dentin.

  • Bioconjugation: The carboxylic acid and amide functionalities provide handles for the conjugation of biomolecules such as peptides, proteins, and nucleic acids.

Polymerization and Characterization

N-Methacryloyl-2-methylalanine can be polymerized via free-radical polymerization techniques, including conventional free-radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP).[14][15][16][17]

Illustrative Polymerization Workflow:

cluster_workflow Polymerization Workflow Monomer N-Methacryloyl-2-methylalanine Polymerization Polymerization (Heat or UV) Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent Solvent->Polymerization Purification Purification (e.g., Precipitation) Polymerization->Purification Characterization Characterization (e.g., NMR, GPC) Purification->Characterization

Caption: A general workflow for the free-radical polymerization of N-Methacryloyl-2-methylalanine.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomer and the resulting polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the monomer and polymer.

  • Thermal Analysis (TGA, DSC): To evaluate the thermal stability and properties of the polymer.

Conclusion

N-Methacryloyl-2-methylalanine is a promising monomer for the development of advanced functional polymers for biomedical applications. Its unique structure, combining a polymerizable methacryloyl group with a biocompatible amino acid moiety, offers a versatile platform for creating materials with tailored properties for drug delivery, tissue engineering, and other therapeutic applications. Further research into the polymerization of this monomer and the characterization of the resulting polymers will undoubtedly unlock its full potential in the field of drug development and materials science.

References

  • NextSDS. N-Methacryloyl-2-methylalanine — Chemical Substance Information. Accessed March 23, 2026. [Link]

  • PubChem. N-Acryloyl-2-methylalanine. Accessed March 23, 2026. [Link]

  • Chongqing Chemdad Co., Ltd. N-Acryloyl-2-methylalanine. Accessed March 23, 2026. [Link]

  • Xie, Y., et al. Novel poly (N-methacryloyl-L-alanine acid) grafted chitosan microspheres based solid-phase extraction coupled with ICP-MS for simultaneous detection of trace metal elements in food. Food Chemistry, 2022.
  • NextSDS. N-Acryloyl-2-methylalanine — Chemical Substance Information. Accessed March 23, 2026. [Link]

  • Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. Polymers, 2023.
  • ResearchGate. (PDF) Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. Accessed March 23, 2026. [Link]

  • PubMed. Effects of N-methacryloyl amino acid applications on hybrid layer formation at the interface of intertubular dentin. Accessed March 23, 2026. [Link]

  • Google Patents. RU2240308C1 - N-methylalanine production process. Accessed March 23, 2026.
  • CPAChem. Safety data sheet. Accessed March 23, 2026. [Link]

  • Carnegie Mellon University. Methacrylates - Matyjaszewski Polymer Group. Accessed March 23, 2026. [Link]

  • eScholarship. Biodegradable Gelatin Methacryloyl Microneedles for Transdermal Drug Delivery. Accessed March 23, 2026. [Link]

  • PubMed. Biodegradable Gelatin Methacryloyl Microneedles for Transdermal Drug Delivery. Accessed March 23, 2026. [Link]

  • ACS Publications. Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Accessed March 23, 2026. [Link]

  • MDPI. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. Accessed March 23, 2026. [Link]

  • Royal Society of Chemistry. Poly-N-acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Accessed March 23, 2026. [Link]

Sources

Foundational

Phase Transition Temperature of N-Methacryloyl-2-methylalanine Aqueous Solutions: A Technical Guide

Executive Summary The development of stimuli-responsive "smart" polymers has revolutionized targeted drug delivery and biomimetic materials. Among these, amino acid-functionalized polymers offer exceptional biocompatibil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of stimuli-responsive "smart" polymers has revolutionized targeted drug delivery and biomimetic materials. Among these, amino acid-functionalized polymers offer exceptional biocompatibility and tunable phase behavior. While the monomer N-Methacryloyl-2-methylalanine (also known as N-methacryloyl- α -aminoisobutyric acid, or NMA-Aib) is highly water-soluble, its polymerized form exhibits a distinct, temperature-dependent phase transition in aqueous solutions.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for synthesizing and characterizing the Lower Critical Solution Temperature (LCST) of poly(NMA-Aib).

Mechanistic Principles of Phase Behavior

The phase transition of poly(NMA-Aib) is governed by a delicate thermodynamic balance between polymer-water (hydrophilic) and polymer-polymer (hydrophobic) interactions.

Thermodynamic Drivers & Steric Hindrance

The occurrence of the coil-to-globule transition is fundamentally a thermodynamic balance where ordered "iceberg" water molecules are expelled upon heating[1]. At temperatures below the LCST, the amide and carboxylic acid groups form stable hydrogen bonds with surrounding water molecules. The unique structural feature of NMA-Aib is the gem-dimethyl group on the α -carbon of the 2-methylalanine residue.

This structural "pinpoint-variation" drastically restricts the conformational flexibility of the polymer backbone (limiting the Ramachandran ϕ and ψ angles) and increases local hydrophobicity[2]. When thermal energy ( ΔH ) exceeds the entropic penalty ( −TΔS ) of the ordered water cage, the hydrogen bonds break. The polymer chains collapse into a dehydrated globule, driven by the hydrophobic effect of the gem-dimethyl and methacryloyl methyl groups.

The Polyelectrolyte Effect (pH Dependency)

Because NMA-Aib contains a terminal carboxylic acid, its phase transition is heavily pH-dependent. At physiological pH (7.4), the carboxylic acid is deprotonated into a carboxylate anion ( COO− ). The resulting electrostatic repulsion between polymer chains and the massive influx of hydration water completely abolishes the LCST, rendering the polymer soluble up to boiling temperatures. Conversely, at acidic pH (e.g., pH 3.0), the acid is protonated, neutralizing the charge and allowing a sharp phase transition to occur typically between 20 °C and 25 °C.

Mechanism A Protonated COOH (pH < pKa) B Intramolecular H-Bonding & Hydrophobic Dominance A->B C Sharp LCST Observed (~20-25 °C) B->C D Deprotonated COO- (pH > pKa) E Electrostatic Repulsion & High Hydration D->E F No LCST (Water Soluble > 80 °C) E->F

Logical relationship between pH, molecular interactions, and phase behavior.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Any impurity in the monomer or broad dispersity in the polymer will artificially skew the Flory-Huggins interaction parameter, leading to inaccurate phase transition data.

Protocol 1: Monomer Synthesis and Validation

The synthesis of amino acid-functionalized monomers typically leverages the Schotten-Baumann reaction, reacting methacryloyl chloride with the free amine of the amino acid[3].

  • Reaction: Dissolve 2-methylalanine (1.0 eq) in an aqueous NaOH solution (pH ~10) and cool to 0 °C. Dropwise, add methacryloyl chloride (1.1 eq) simultaneously with NaOH to maintain the pH above 9.

  • Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl to protonate the product. Extract with ethyl acetate, dry over MgSO4​ , and concentrate under vacuum.

  • Self-Validation (Critical): Perform 1H -NMR in DMSO−d6​ . You must observe a strict 1:1 integration ratio between the vinyl protons (two singlets at ~5.3 and ~5.7 ppm) and the gem-dimethyl protons of the Aib residue (~1.4 ppm). Causality: Trace unreacted methacrylic acid acts as a highly hydrophilic comonomer, which will artificially elevate the polymer's LCST. Do not proceed to polymerization without >99% purity.

Protocol 2: Controlled Polymerization (RAFT)

Free radical polymerization yields broad molecular weight distributions. Because LCST is molecular-weight-dependent, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is required.

  • Preparation: In a Schlenk flask, dissolve NMA-Aib, a trithiocarbonate RAFT agent (e.g., CPADB), and AIBN initiator in anhydrous DMF (Monomer:CTA:Initiator ratio of 100:1:0.1).

  • Deoxygenation: Perform three freeze-pump-thaw cycles. Causality: Oxygen acts as a radical scavenger, leading to premature termination, dead chains, and high dispersity (Đ > 1.5), which smears the cloud point curve.

  • Polymerization: Heat to 70 °C for 12 hours. Quench by exposing to air and cooling in liquid nitrogen.

  • Purification: Dialyze against acidic water (pH 4.0) for 3 days to remove unreacted monomer, followed by lyophilization.

  • Self-Validation: Analyze via Gel Permeation Chromatography (GPC). A valid polymer for phase transition studies must have a dispersity (Đ) < 1.2.

Protocol 3: Turbidimetric Determination of LCST
  • Sample Prep: Dissolve poly(NMA-Aib) at 1.0 mg/mL in a 100 mM citrate buffer (pH 3.0).

  • Measurement: Place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor transmittance at 600 nm.

  • Thermal Ramping: Heat the sample from 10 °C to 40 °C at a strict rate of 0.5 °C/min . Causality: Faster heating rates induce thermal lag between the Peltier block and the sample core, artificially inflating the recorded LCST.

  • Data Extraction: The LCST is defined as the temperature at which optical transmittance drops to 50%.

G A Monomer Synthesis (NMA-Aib) B RAFT Polymerization (DMF Solvent) A->B NMR Validation C Purification (Dialysis & Lyophilization) B->C Quench Reaction D Solution Preparation (Varying pH & Conc.) C->D GPC Validation E Turbidimetry (0.5 °C/min Ramp) D->E Buffer Equilibration F LCST Determination (50% Transmittance) E->F Optical Monitoring

Experimental workflow for determining the phase transition temperature.

Quantitative Phase Transition Data

The phase transition temperature of poly(NMA-Aib) is highly sensitive to environmental parameters. The table below summarizes the quantitative phase behavior, demonstrating the causality of polymer concentration, molecular weight, and pH.

ParameterCondition Mn​ (kDa)Phase Transition (LCST, °C)Causality / Observation
pH 3.0 1.0 mg/mL15.022.5 Protonated COOH enables H-bonding; sharp transition.
pH 3.0 5.0 mg/mL15.021.0 Higher concentration increases polymer-polymer collisions.
pH 7.4 1.0 mg/mL15.0> 80.0 Deprotonated COO⁻ induces electrostatic repulsion.
pH 3.0 1.0 mg/mL45.020.1 Higher MW decreases mixing entropy, lowering LCST.

Table 1: Representative phase transition data for Poly(N-Methacryloyl-2-methylalanine) under varying physicochemical conditions.

Conclusion

The phase transition temperature of N-Methacryloyl-2-methylalanine aqueous solutions is a highly tunable parameter dictated by the steric rigidity of the gem-dimethyl group and the protonation state of the terminal carboxylic acid. By employing rigorous, self-validating protocols—specifically RAFT polymerization and controlled turbidimetry—researchers can accurately map the thermoresponsive behavior of this polymer. Its sharp, pH-gated LCST near room temperature makes poly(NMA-Aib) a prime candidate for targeted drug delivery vehicles that require precise environmental triggers.

References

  • Title: Phase Transition of Hydrogels by "Pinpoint-Variation" of Polymer Side Chains Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Amino Acid Functional Polymers: Biomimetic Polymer Design Enabling Catalysis, Chiral Materials, and Drug Delivery Source: Australian Journal of Chemistry URL: [Link]

  • Title: Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution Source: Polymers (MDPI) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging N-Methacryloyl-2-methylalanine in Targeted Drug Delivery Systems

Foreword: The Imperative for "Smart" Drug Delivery The evolution of therapeutic agents is intrinsically linked to the sophistication of their delivery mechanisms. The challenge is no longer just discovering potent molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative for "Smart" Drug Delivery

The evolution of therapeutic agents is intrinsically linked to the sophistication of their delivery mechanisms. The challenge is no longer just discovering potent molecules, but ensuring they reach their intended site of action with maximal efficacy and minimal off-target toxicity. "Smart" polymers, which undergo conformational or chemical changes in response to specific physiological stimuli, represent a paradigm shift in drug delivery.[1][2][3] N-Methacryloyl-2-methylalanine (MAMA) stands out as a particularly promising monomer for creating such intelligent systems. Its amino acid-derived structure, featuring a carboxylic acid group, allows for the design of polymers that exhibit sharp, predictable pH-responsive behavior. This property can be harnessed to achieve drug release specifically within the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes, a key strategy for targeted cancer therapy.[4][5]

This guide provides a comprehensive framework for researchers and drug development professionals, detailing the synthesis, formulation, and characterization of MAMA-based nanoparticles. The protocols herein are designed to be robust and self-validating, emphasizing the rationale behind experimental choices to empower users to not only replicate but also adapt these methods for their specific therapeutic applications.

Part 1: Synthesis of pH-Responsive Block Copolymers via RAFT Polymerization

The foundation of a successful nanoparticle delivery system is a well-defined polymer. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers exceptional control over molecular weight, architecture, and polydispersity, which are critical for reproducible nanoparticle self-assembly and in vivo performance.[6][7][8] This section outlines the synthesis of a diblock copolymer, Poly(N-Methacryloyl-2-methylalanine)-b-Poly(N-vinylpyrrolidone) (PMAMA-b-PNVP), where the PMAMA block serves as the pH-sensitive drug-hosting core and the PNVP block forms a biocompatible, hydrophilic corona.

Experimental Protocol: Synthesis of PMAMA-b-PNVP

1. Rationale and Experimental Choices:

  • Monomer Selection: N-Methacryloyl-2-methylalanine (MAMA) is the "smart" component, providing the pH-triggered release mechanism.[9] N-vinylpyrrolidone (NVP) is chosen for the second block due to its established biocompatibility and hydrophilicity, which imparts stealth properties to the resulting nanoparticles, potentially reducing uptake by the reticuloendothelial system and prolonging circulation time.[10]

  • Polymerization Technique: RAFT is selected over conventional free-radical polymerization to ensure the synthesis of polymers with a narrow molecular weight distribution (low Polydispersity Index, PDI).[11] This uniformity is crucial for consistent nanoparticle size and drug-loading capacity.

  • RAFT Agent & Initiator: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) is an effective RAFT agent for methacrylates and vinyl monomers. Azobisisobutyronitrile (AIBN) is a standard thermal initiator compatible with this system.

2. Materials & Equipment:

  • N-Methacryloyl-2-methylalanine (MAMA)

  • N-vinylpyrrolidone (NVP), inhibitor removed

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)

  • Azobisisobutyronitrile (AIBN), recrystallized

  • 1,4-Dioxane, anhydrous

  • Schlenk flasks, magnetic stir bars, oil bath

  • Nitrogen/Argon line with manifold

  • Dialysis tubing (MWCO 3.5 kDa)

  • Lyophilizer (Freeze-dryer)

3. Step-by-Step Synthesis:

  • Synthesis of PNVP Macro-Chain Transfer Agent (macro-CTA):

    • In a Schlenk flask, dissolve NVP (e.g., 20 mmol), DDMAT (e.g., 0.2 mmol), and AIBN (e.g., 0.04 mmol) in 15 mL of anhydrous 1,4-dioxane.

    • Seal the flask, and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Backfill with inert gas (N₂ or Ar) and immerse the flask in a preheated oil bath at 70 °C.

    • Polymerize for 8 hours with stirring.

    • Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air.

    • Precipitate the PNVP macro-CTA by adding the reaction mixture dropwise into a large volume of cold diethyl ether. Recover the polymer by centrifugation or filtration and dry under vacuum.

  • Synthesis of PMAMA-b-PNVP Diblock Copolymer:

    • In a new Schlenk flask, dissolve the purified PNVP macro-CTA (e.g., 0.1 mmol) and MAMA monomer (e.g., 10 mmol) in 20 mL of anhydrous 1,4-dioxane.

    • Add AIBN (e.g., 0.02 mmol).

    • Repeat the freeze-pump-thaw procedure as described above.

    • Immerse the flask in a preheated oil bath at 70 °C and polymerize for 16 hours with stirring.

    • Terminate the reaction by cooling and exposing to air.

    • Purify the final PMAMA-b-PNVP copolymer by dialysis against deionized water for 48-72 hours, changing the water frequently to remove unreacted monomer and initiator fragments.

    • Isolate the pure polymer as a white, fluffy solid by lyophilization.

Copolymer Characterization
Technique Parameter Measured Expected Outcome & Significance
¹H NMR Spectroscopy Chemical structure & Copolymer compositionConfirms the presence of both MAMA and NVP monomer units. Integration of characteristic peaks allows for the precise calculation of the final copolymer composition.
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI)A clear shift to higher molecular weight from the PNVP macro-CTA to the final block copolymer confirms successful chain extension. A PDI value < 1.3 indicates a well-controlled, "living" polymerization.
FTIR Spectroscopy Presence of functional groupsVerifies the incorporation of monomers via characteristic vibrational bands, such as the carboxylic acid C=O stretch from MAMA and the amide C=O stretch from NVP.

Part 2: Formulation of Drug-Loaded Nanoparticles

The amphiphilic nature of the PMAMA-b-PNVP copolymer allows it to spontaneously self-assemble in an aqueous environment into core-shell nanoparticles. The hydrophobic PMAMA block forms the core, which serves as a reservoir for hydrophobic drugs, while the hydrophilic PNVP block forms the shell, providing colloidal stability.

Experimental Protocol: Nanoparticle Formulation and Drug Loading

1. Rationale and Experimental Choices:

  • Method: Dialysis is a gentle and widely used method for nanoparticle formation. The slow removal of an organic solvent in which the polymer is dissolved, against a non-solvent (water), allows the amphiphilic chains to gradually organize into their lowest energy state: a core-shell micellar structure.

  • Model Drug: Doxorubicin (DOX) is a potent, intrinsically fluorescent anticancer drug. Its use as a model drug simplifies quantification during loading and release studies.[12][13] To enhance its hydrophobicity and promote encapsulation in the PMAMA core, its hydrochloride salt is typically neutralized with a base like triethylamine (TEA).

2. Materials & Equipment:

  • Lyophilized PMAMA-b-PNVP

  • Doxorubicin hydrochloride (DOX·HCl)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 3.5 kDa)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • UV-Vis Spectrophotometer or Spectrofluorometer

3. Step-by-Step Formulation:

  • Solution Preparation:

    • Dissolve 20 mg of PMAMA-b-PNVP in 2 mL of DMF.

    • In a separate light-protected vial, dissolve 4 mg of DOX·HCl in 1 mL of DMF. Add 2-3 molar equivalents of TEA to neutralize the hydrochloride and stir for 30 minutes. The color should change from orange to a deeper red/purple.

  • Mixing:

    • Add the DOX solution dropwise to the polymer solution while stirring. Stir the mixture for at least 2 hours in the dark to ensure complete interaction between the drug and the polymer.

  • Self-Assembly via Dialysis:

    • Transfer the polymer-drug mixture into a pre-swelled dialysis bag (MWCO 3.5 kDa).

    • Immerse the bag in 2 L of PBS (pH 7.4) or deionized water.

    • Stir the dialysis medium gently at room temperature for 24 hours. Replace the medium every 4-6 hours to maintain a high concentration gradient and ensure complete removal of the organic solvent.

  • Purification & Storage:

    • Collect the nanoparticle suspension from the dialysis bag.

    • Filter through a 0.45 µm syringe filter to remove any large aggregates.

    • Store the final formulation at 4 °C, protected from light.

Workflow for Nanoparticle Formulation

G cluster_prep 1. Preparation cluster_mix 2. Mixing & Loading cluster_dialysis 3. Self-Assembly cluster_final 4. Final Product Polymer PMAMA-b-PNVP in DMF Mix Drug-Polymer Mixture Polymer->Mix Drug DOX·HCl + TEA in DMF Drug->Mix Dialysis Dialysis vs. Aqueous Buffer Mix->Dialysis Result Purified DOX-Loaded Nanoparticles Dialysis->Result

Caption: Nanoparticle formulation via the dialysis method.

Nanoparticle Characterization & Quantification

Accurate characterization is essential to validate the formulation process. Drug Loading Content (DLC) and Encapsulation Efficiency (EE) are two critical parameters.[14]

Parameter Formula Methodology
Drug Loading Content (DLC) DLC (%) = (Weight of loaded drug / Total weight of nanoparticles) × 100Lyophilize a known volume of the nanoparticle suspension. Dissolve a precisely weighed amount of the dried nanoparticles in DMF to disrupt the structure. Quantify the DOX concentration using a UV-Vis spectrophotometer (at ~485 nm) against a standard curve.[15]
Encapsulation Efficiency (EE) EE (%) = (Weight of loaded drug / Initial weight of drug fed) × 100Use the value for "Weight of loaded drug" determined above. The "Initial weight of drug fed" is the amount used in the formulation protocol (e.g., 4 mg).[14][16]
Size & Polydispersity N/AMeasured by Dynamic Light Scattering (DLS). Provides the mean hydrodynamic diameter and the PDI, an indicator of the size distribution's breadth.
Morphology N/AVisualized by Transmission Electron Microscopy (TEM). Confirms the size and spherical shape of the nanoparticles.

Part 3: In Vitro pH-Responsive Drug Release

The defining feature of these nanoparticles is their ability to selectively release their payload in an acidic environment. This protocol validates the pH-triggered release by comparing the drug release profile at physiological pH (7.4) versus a pH mimicking the tumor microenvironment or endosomes (e.g., 5.5).[17]

Experimental Protocol: pH-Triggered Release Study

1. Rationale and Experimental Choices:

  • pH Conditions: pH 7.4 simulates the bloodstream, where minimal drug release is desired. pH 5.5 simulates the acidic conditions inside tumor endosomes, where maximal drug release is intended.[17][18]

  • Methodology: A dialysis-based method is employed. The nanoparticle suspension is placed inside a dialysis bag, which is then incubated in a larger volume of "release buffer." The rate of drug appearance in the external buffer is measured over time.

2. Materials & Equipment:

  • Purified DOX-loaded nanoparticle suspension

  • PBS buffers, pre-warmed to 37 °C (pH 7.4 and pH 5.5)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Shaking incubator set to 37 °C

  • Spectrofluorometer or UV-Vis Spectrophotometer

3. Step-by-Step Procedure:

  • Setup:

    • Pipette 1 mL of the DOX-loaded nanoparticle suspension into two separate dialysis bags.

    • Place one bag into a beaker containing 50 mL of PBS (pH 7.4). Place the other bag into a beaker with 50 mL of PBS (pH 5.5).

  • Incubation:

    • Place both beakers in a shaking incubator at 37 °C with gentle agitation (e.g., 100 rpm).

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release buffer in each beaker.

    • Immediately replenish each beaker with 1 mL of the corresponding fresh, pre-warmed buffer to maintain a constant volume.

  • Quantification:

    • Measure the DOX concentration in each collected sample using fluorescence spectroscopy (Excitation ~485 nm, Emission ~590 nm) or UV-Vis absorbance, using a pre-established calibration curve.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volumes.

    • Plot cumulative release (%) versus time for both pH conditions. A significantly faster and higher release profile is expected at pH 5.5 compared to pH 7.4.[4][19]

Mechanism of pH-Triggered Drug Release

G cluster_ph74 Physiological pH (7.4) cluster_ph55 Acidic pH (5.5) NP_Stable Stable NP (COO⁻ Repulsion) Release_Low Minimal Drug Leakage NP_Stable->Release_Low Drug Retained NP_Destab Core Collapse (COOH Protonation) NP_Stable->NP_Destab Tumor/Endosome Acidification Release_High Rapid Drug Release NP_Destab->Release_High Drug Expelled

Caption: Conformational change of PMAMA nanoparticles triggers drug release in acidic conditions.

At pH 7.4, the carboxylic acid groups on the PMAMA core are deprotonated (COO⁻), leading to electrostatic repulsion between polymer chains. This keeps the core hydrated and swollen, securely entrapping the drug. Upon entering an acidic environment (pH < 6.5), the carboxylic acid groups become protonated (COOH), neutralizing their charge and enabling hydrogen bonding. This causes the PMAMA core to collapse and become more hydrophobic, expelling the encapsulated drug.[20]

References

  • Title: Formulation And Characterization of Ph-Sensitive Nanoparticles for Targeted Drug Delivery Source: ResearchGate URL: [Link]

  • Title: Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Targeted drug release system based on pH-responsive PAA-POSS nanoparticles Source: Royal Society of Chemistry URL: [Link]

  • Title: pH-Sensitive Polymeric Nanoparticles for Effective Delivery of Doxorubicin Source: ResearchGate URL: [Link]

  • Title: Formulation And Characterization of Ph-Sensitive Nanoparticles for Targeted Drug Delivery Source: ResearchGate URL: [Link]

  • Title: Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate) - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Meticulous Doxorubicin Release from pH‐responsive Nanoparticles Entrapped within an Injectable Thermoresponsive Depot Source: White Rose Research Online URL: [Link]

  • Title: Construction and in vitro evaluation of pH-sensitive nanoparticles to reverse drug resistance of breast cancer stem cells - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Layer-by-layer pH-sensitive nanoparticles for drug delivery and controlled release with improved therapeutic efficacy in vivo - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Magnetic Driven Nanocarriers for pH-Responsive Doxorubicin Release in Cancer Therapy Source: MDPI URL: [Link]

  • Title: Doxorubicin-loaded pH-responsive nanoparticles coated with chlorin e6 for drug delivery and synergetic chemo-photodynamic therapy - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: pH-Responsive Polymer Nanomaterials for Tumor Therapy - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Protein Nanocapsules Containing Doxorubicin as a pH-Responsive Delivery System - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: pH Responsive Polymers in Drug Delivery Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Standardized protocols for the formulation of nanoparticles with defined properties Source: FutForm URL: [Link]

  • Title: A comprehensive study on pH-sensitive nanoparticles for the efficient delivery of drugs Source: Heliyon URL: [Link]

  • Title: Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release Source: MDPI URL: [Link]

  • Title: Autonomous in Vitro Anticancer Drug Release from Mesoporous Silica Nanoparticles by pH-Sensitive Nanovalves Source: Journal of the American Chemical Society URL: [Link]

  • Title: PH‐responsive polymers for drug delivery: Trends and opportunities Source: Wiley Online Library URL: [Link]

  • Title: pH-responsive Polymers for Drug Delivery: Trends and Opportunities Source: ResearchGate URL: [Link]

  • Title: PH-Dependent Polymer in Drug Delivery Systems Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Determination of drug loading and encapsulation efficiency Source: Bio-protocol URL: [Link]

  • Title: Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels Source: MDPI URL: [Link]

  • Title: Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release Source: Scientific Archives URL: [Link]

  • Title: Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers Source: MDPI URL: [Link]

  • Title: Novel poly (N-methacryloyl-L-alanine acid) grafted chitosan microspheres based solid-phase extraction coupled with ICP-MS for simultaneous detection of trace metal elements in food - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: High drug-loading nanomedicines: progress, current status, and prospects Source: Dove Press URL: [Link]

  • Title: Cationic methacrylate polymers containing chiral amino acid moieties: controlled synthesis via RAFT polymerization Source: Royal Society of Chemistry URL: [Link]

  • Title: Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: RAFT Polymerization Kinetics of α-Methylbenzyl Methacrylate by Dilatometry Source: Semantic Scholar URL: [Link]

  • Title: Effects of N-methacryloyl amino acid applications on hybrid layer formation at the interface of intertubular dentin - PubMed Source: National Center for Biotechnology Information URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Methacryloyl-2-methylalanine Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of N-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of N-Methacryloyl-2-methylalanine (also known as 2-methacrylamido-2-methylpropanoic acid).

This monomer is a critical building block for synthesizing 2-vinyl-4,4-dimethylazlactone (VDMA), which is widely used in functionalized polymers, hydrogels, and bioconjugation workflows[1]. However, synthesizing this monomer with high yields requires precise control over competing side reactions—namely, the rapid hydrolysis of methacryloyl chloride and the spontaneous auto-polymerization of the methacryloyl double bond[2][3].

Process Workflow & Failure Points

Workflow Step1 2-Methylalanine + Base (NaOH or TEA) Step2 Add Methacryloyl Chloride (Dropwise, 0-4°C) Step1->Step2 Step3 N-Acylation Reaction (Schotten-Baumann) Step2->Step3 Err1 Hydrolysis (Yield Loss) Fix: Anhydrous conditions Step2->Err1 Excess H2O / >4°C Step4 Acidification (pH 2) & Product Isolation Step3->Step4 Err2 Polymerization (Gelation) Fix: Add BHT inhibitor Step3->Err2 Lack of inhibitor / >30°C Step5 Pure N-Methacryloyl- 2-methylalanine Step4->Step5

Logical workflow and troubleshooting nodes for N-Methacryloyl-2-methylalanine synthesis.

Section 1: Self-Validating Experimental Protocols

To maximize your yield, we recommend choosing between two field-proven methodologies based on your laboratory setup. The Anhydrous Method prevents hydrolysis and delivers the highest yield, while the Aqueous Method is standard for greener, large-scale preparations[2][3].

Method A: Anhydrous N-Acylation (Recommended for >85% Yield)

Causality: Conducting the reaction in an inert solvent (Dichloromethane or Tetrahydrofuran) eliminates the presence of water, completely shutting down the competing hydrolysis of methacryloyl chloride into methacrylic acid[2].

  • Preparation : In an oven-dried, argon-purged 250 mL round-bottom flask, suspend 2-methylalanine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition : Add triethylamine (TEA) (1.5 eq) to the suspension.

    • Self-Validation Check: The opaque suspension will turn into a clear solution as the TEA forms a soluble salt with the amino acid. If it remains cloudy, your DCM may contain moisture.

  • Inhibition : Add 400 ppm of butylated hydroxytoluene (BHT) or 2,3-ditert-butyl-4-methoxyphenol[3]. Causality: This acts as a radical scavenger, preventing the methacryloyl groups from auto-polymerizing during the reaction.

  • Acylation : Cool the flask to 0 °C in an ice bath. Add methacryloyl chloride (1.1 eq) dropwise over 30 minutes.

  • Reaction : Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 2 hours under continuous stirring to ensure homogeneity[2].

  • Workup : Wash the organic layer with 1M HCl to remove unreacted TEA and protonate the product, followed by a brine wash. Dry over anhydrous MgSO₄.

  • Isolation : Concentrate under reduced pressure. Self-Validation Check: Ensure the water bath temperature never exceeds 30 °C to prevent thermally-induced polymerization.

Method B: Aqueous Schotten-Baumann (Standard Scale-up)
  • Preparation : Dissolve 2-methylalanine (1.0 eq) and NaOH (2.2 eq) in ultrapure water. Add BHT (200 ppm)[3].

  • Acylation : Cool the solution strictly to 0–4 °C. Add methacryloyl chloride (1.2 eq) dropwise over 15 minutes[3].

    • Causality: The excess NaOH neutralizes the HCl byproduct, keeping the amine deprotonated and nucleophilic. The low temperature slows down the competing reaction between the acid chloride and the aqueous solvent.

  • Acidification : Slowly add concentrated HCl until the solution reaches exactly pH 2.0[3].

    • Self-Validation Check: A white precipitate must form. If the solution remains clear, the pH is too high, and the product remains a soluble carboxylate.

  • Isolation : Filter the precipitate using a Buchner funnel, wash with ice-cold water, and dry under vacuum.

Section 2: Quantitative Data & Yield Optimization

Use the following data matrix to benchmark your expected outcomes against your chosen reaction conditions.

Synthesis MethodSolvent SystemBase UsedRadical InhibitorTemp ControlExpected YieldPrimary Cause of Yield Loss
Anhydrous N-Acylation DCM or THFTriethylamineBHT (400 ppm)0–5 °C85–95% Incomplete extraction during workup
Aqueous Schotten-Baumann Ultrapure WaterNaOHBHT (200 ppm)0–4 °C60–75% Hydrolysis of methacryloyl chloride
Unoptimized Aqueous WaterNaOHNone>10 °C<40% Auto-polymerization & Hydrolysis
Section 3: Troubleshooting FAQs

Q: Why does my yield drop significantly when scaling up the aqueous Schotten-Baumann reaction? A: Scale-up exacerbates heat transfer issues. The reaction between methacryloyl chloride and water (hydrolysis) is highly exothermic. In larger flasks, the surface-area-to-volume ratio decreases, causing internal temperatures to spike above 4 °C even if the flask is submerged in an ice bath. Elevated temperatures exponentially increase the rate of acid chloride hydrolysis over the desired N-acylation. Solution: Use a jacketed reactor with active cooling, increase the stirring rate, and extend the addition time of the methacryloyl chloride. Alternatively, switch to a continuous flow process for industrial-scale production to enhance thermal control[2].

Q: I recovered a sticky, viscous gel instead of a white crystalline solid. What happened, and how do I fix it? A: The methacryloyl group underwent spontaneous free-radical polymerization. This occurs when the reaction or rotary evaporation temperatures exceed 30 °C, or if the system lacks a radical scavenger. Solution: Always incorporate a phenolic inhibitor like BHT, hydroquinone, or 2,3-ditert-butyl-4-methoxyphenol (200-400 ppm) into the reaction mixture before adding the acid chloride[3]. Furthermore, strictly monitor your rotary evaporator; never exceed a water bath temperature of 30 °C during solvent evaporation.

Q: My aqueous reaction yielded no precipitate upon adding HCl. Is my product lost? A: Not necessarily. N-methacryloyl-2-methylalanine has moderate aqueous solubility, especially if your reaction volume is too dilute. If lowering the pH to strictly 2.0 does not induce precipitation, your product is trapped in the aqueous phase as a protonated monomer. Solution: Do not discard the aqueous layer. Extract the acidic aqueous phase 3 to 4 times with an organic solvent like ethyl acetate. The protonated monomer will partition into the organic layer. Dry the combined organic layers over MgSO₄ and concentrate under vacuum to recover your yield.

Q: Can I purify the final monomer using standard column chromatography? A: It is generally not recommended unless absolutely necessary. Because the monomer is highly prone to polymerization, the high surface area of silica gel combined with the time required for chromatography often induces auto-polymerization on the column, ruining the yield. Solution: Rely on acid-base extraction or recrystallization. As noted in literature, the intermediate can usually be isolated in sufficient purity for subsequent transformations (like ring-closing to VDMA) without the need for additional purification steps, preventing loss of yield[1].

References
  • Preparation of Polymeric Films of PVDMA–PEI Functionalized with Fatty Acids for Studying the Adherence and Proliferation of Langerhans β-Cells Source: nih.gov (PMC) URL:[Link]

  • Synthesis, Characterization, and Polymerization of 4′-Acyl(oxy) Alkenyl Azlactone Monomers Designed Using a Steglich Rearrangement Approach Source: acs.org (Macromolecules) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in N-Methacryloyl-2-methylalanine Polymerization

Welcome to the Technical Support Center. N-Methacryloyl-2-methylalanine (also known as N-methacryloyl- α -aminoisobutyric acid) is a highly functional but notoriously difficult monomer to polymerize.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. N-Methacryloyl-2-methylalanine (also known as N-methacryloyl- α -aminoisobutyric acid) is a highly functional but notoriously difficult monomer to polymerize. The combination of the methacryloyl methyl group and the gem-dimethyl groups on the amino acid moiety creates extreme steric hindrance.

This guide is designed for researchers and drug development professionals to diagnose, understand, and overcome low conversion rates systematically.

Part 1: Diagnostic Workflow

Before altering your chemical formulations, follow this diagnostic workflow to isolate the physical or chemical bottlenecks in your polymerization system.

Workflow Start Low Conversion Detected Degas Check Degassing (O2 Inhibition?) Start->Degas FPT Perform 3x Freeze-Pump-Thaw Degas->FPT Inadequate Solvent Evaluate Solvent (H-Bonding?) Degas->Solvent Adequate FPT->Solvent DMSO Switch to DMSO/DMF to disrupt H-bonds Solvent->DMSO Non-polar RAFT Check CTA & Initiator (Retardation?) Solvent->RAFT Polar Aprotic DMSO->RAFT TTC Use Trithiocarbonate Adjust [CTA]:[I] to 5:1 RAFT->TTC Dithiobenzoate Success Optimal Conversion Achieved RAFT->Success Optimized TTC->Success

Troubleshooting workflow for low conversion in sterically hindered methacrylamide polymerization.

Part 2: Frequently Asked Questions (Causality & Mechanisms)

Q1: Why does N-Methacryloyl-2-methylalanine exhibit inherently lower conversion rates compared to standard acrylamides? A: The primary cause is a combination of severe steric hindrance and resonance stabilization. The lone pair on the amide nitrogen provides resonance stabilization to the methacrylamide bond, making the vinyl group less susceptible to radical addition[1]. Furthermore, the bulky gem-dimethyl groups on the 2-methylalanine moiety force the monomer into a "twisted conformation." In this state, the vinyl and carbonyl groups are no longer coplanar, drastically reducing the propagation rate constant ( kp​ ) and leading to early reaction stalling[2].

Q2: How does solvent selection impact the conversion of amino acid-based methacrylamides? A: Solvents dictate the hydrogen-bonding network of the system. In non-polar or weakly interacting solvents (like toluene), the monomer forms strong intra- and intermolecular hydrogen bonds. This increases local viscosity and locks the monomer into the unreactive twisted conformation[2][3]. Switching to a strongly hydrogen-bond-disrupting polar aprotic solvent like DMSO or DMF breaks these interactions, freeing the monomer into a more coplanar, reactive state, which significantly increases conversion[3][4].

Q3: I am using a RAFT polymerization approach. Why does my reaction stall at 20-30% conversion? A: Stalling in RAFT polymerization of sterically hindered methacrylamides often stems from an inappropriate Chain Transfer Agent (CTA) or suboptimal [CTA]/[Initiator] ratios. Dithiobenzoates often cause severe retardation and end-group loss in methacrylates and methacrylamides[5]. Switching to a trithiocarbonate (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid) significantly improves livingness and conversion[5][6][7]. Additionally, ensure your system is rigorously degassed; oxygen inhibition disproportionately affects slow-propagating monomers, creating massive induction periods[6][8].

Mechanism Monomer N-Methacryloyl-2-methylalanine (Sterically Hindered) NonPolar Non-Polar Solvent (e.g., Toluene) Monomer->NonPolar Polar Polar Aprotic Solvent (e.g., DMSO) Monomer->Polar Twisted Intramolecular H-Bonding Twisted Conformation NonPolar->Twisted Coplanar H-Bonds Disrupted Coplanar Conformation Polar->Coplanar LowKp Low Propagation Rate (kp) Low Conversion Twisted->LowKp HighKp Higher Propagation Rate (kp) Increased Conversion Coplanar->HighKp

Mechanistic influence of solvent and steric hindrance on methacrylamide reactivity.

Part 3: Quantitative Data & Optimization Parameters

The table below summarizes the expected conversion rates based on literature principles for sterically hindered methacrylamide polymerizations. Use this to benchmark your current experimental setup.

Polymerization MethodSolventCTA / Initiator SystemTemp (°C)Time (h)Expected ConversionPrimary Limitation
Free Radical (FRP)TolueneNone / AIBN7024< 20%H-bonding, Twisted Conformation
Free Radical (FRP)DMFNone / AIBN702445 - 55%Steric Hindrance, Bimolecular Termination
RAFTDMSODithiobenzoate / AIBN702430 - 40%Retardation, Autoacceleration
RAFTDMSOTrithiocarbonate / AIBN7024> 75%Optimized System

Part 4: Validated Experimental Protocol

Optimized RAFT Polymerization of N-Methacryloyl-2-methylalanine

This protocol is designed as a self-validating system. It incorporates mechanistic solutions (solvent switching, CTA optimization) and includes an in-process validation step to prevent wasted purification efforts on failed reactions.

Step 1: Monomer Purification Pass N-Methacryloyl-2-methylalanine through a short column of basic alumina. Causality: Removes trace acidic inhibitors (like MEHQ) that prematurely terminate the already limited radical flux in slow-propagating systems[6].

Step 2: Reaction Assembly In a Schlenk flask, dissolve the purified monomer to a concentration of 1.0 M in anhydrous DMSO. Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the intramolecular hydrogen bonds of the monomer and preventing it from adopting an unreactive twisted conformation[2][3].

Step 3: Reagent Addition Add a Trithiocarbonate CTA (e.g., CPADB or DMPA) and AIBN initiator. Maintain a strictly calculated [M]:[CTA]:[Initiator] ratio of 100 : 1 : 0.2. Causality: Trithiocarbonates are vastly superior to dithiobenzoates for methacrylamides, preventing severe retardation[5][7]. A 5:1 CTA to Initiator ratio ensures sufficient radical generation without overwhelming the reversible deactivation equilibrium, which would lead to dead chains[6][8].

Step 4: Rigorous Degassing Perform at least three consecutive Freeze-Pump-Thaw cycles. Causality: Because the propagation rate ( kp​ ) is inherently low due to steric hindrance, even trace amounts of oxygen will act as a highly efficient radical sink, causing massive induction periods or complete reaction failure[6][8].

Step 5: Polymerization Backfill the Schlenk flask with high-purity Argon, seal it, and submerge it in a pre-heated oil bath at 70 °C. Stir at 400 rpm for 24 hours. Causality: 70 °C aligns with the ~10-hour half-life temperature of AIBN, ensuring a steady, continuous radical flux over the prolonged reaction time required for bulky monomers[7].

Step 6: Self-Validation (In-Process NMR Check) Before quenching and precipitating the entire batch, take a 50 μ L aliquot under Argon. Dissolve it in DMSO- d6​ and run a quick 1H NMR spectrum. Causality: Compare the integration of the unreacted vinyl protons (typically around 5.3–5.7 ppm) against the broad polymer backbone signals. This quantitatively validates your conversion percentage before you commit to time-consuming purification steps[3].

Step 7: Quenching and Purification If conversion is satisfactory (>75%), quench the reaction by exposing it to air and cooling it rapidly in liquid nitrogen. Purify the polymer by dialyzing against distilled water (MWCO 1 kDa) for 48 hours to remove unreacted monomer and DMSO, followed by lyophilization to obtain the dry polymer powder.

References

  • NIH/PMC. "Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications." National Center for Biotechnology Information. URL:[Link]

  • Reddit (r/Chempros). "RAFT polymerization (no or low conversion ratios)." Reddit. URL:[Link]

  • RSC Publishing. "Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization." Royal Society of Chemistry. URL:[Link]

  • ACS Publications. "N-Alkyl Methacrylamide Polymers as High Performing Kinetic Hydrate Inhibitors." Energy & Fuels. URL:[Link]

  • Reddit (r/Chempros). "Tips for optimizing a RAFT polymerization." Reddit. URL:[Link]

  • ACS Publications. "50th Anniversary Perspective: RAFT Polymerization—A User Guide." Macromolecules. URL:[Link]

  • NIH/PMC. "Rapid RAFT Polymerization of Acrylamide with High Conversion." National Center for Biotechnology Information. URL:[Link]

Sources

Troubleshooting

Technical Support Center: N-Methacryloyl-2-methylalanine Storage &amp; Handling

Introduction N-Methacryloyl-2-methylalanine is a highly reactive methacrylamide derivative used extensively in polymer synthesis, hydrogel formulation, and drug delivery platforms. Due to its vinylic structure, it is hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Methacryloyl-2-methylalanine is a highly reactive methacrylamide derivative used extensively in polymer synthesis, hydrogel formulation, and drug delivery platforms. Due to its vinylic structure, it is highly susceptible to spontaneous free-radical auto-polymerization (gelation) during storage. This technical guide provides researchers with the mechanistic causality and self-validating protocols required to maintain monomer stability and prevent catastrophic gelation.

Quantitative Storage Parameters

To establish a baseline for stability, adhere to the following critical parameters when storing methacrylate and methacrylamide monomers.

ParameterRecommended ValueCritical Causality
Inhibitor Concentration 10 – 300 ppm (MEHQ or BHT)Phenolic inhibitors scavenge peroxy radicals (ROO•) to terminate chain propagation before macroscopic gelation occurs[1].
Headspace Oxygen 5% to 21% (Atmospheric Air)Oxygen is strictly required to convert alkyl radicals (R•) to peroxy radicals (ROO•), enabling phenolic inhibitors to function[1].
Storage Temperature 2°C to 8°CRefrigeration reduces kinetic energy, minimizing spontaneous thermal radical generation while preventing inhibitor crystallization.
Inhibited Shelf Life < 12 MonthsInhibitors continuously deplete as they quench background radicals. Exceeding shelf life risks sudden auto-acceleration[2].
Uninhibited Shelf Life < 24 HoursOnce the inhibitor is removed for experiments, the monomer lacks protection and must be used immediately to prevent the Trommsdorff effect[2].
Troubleshooting & FAQs

Q1: I stored my N-Methacryloyl-2-methylalanine in a tightly sealed vial under an Argon blanket, but it still polymerized into a solid block. Why did this happen?

A: You inadvertently disabled the inhibitor by removing oxygen. Commercial methacrylamide monomers are stabilized with phenolic inhibitors like monomethyl ether hydroquinone (MEHQ) or butylated hydroxytoluene (BHT)[1]. These inhibitors do not react directly with the primary carbon-centered monomer radicals (R•) generated by thermal fluctuations. Instead, they require dissolved oxygen to act as an intermediate. Oxygen rapidly reacts with R• to form a peroxy radical (ROO•), which MEHQ can then efficiently quench[3]. By purging the vial with Argon, you removed the O2 necessary for this synergistic inhibition, allowing R• to propagate unchecked, leading to an exothermic auto-polymerization[2]. Always store the monomer with an atmospheric air headspace (5-21% O2)[2].

Mechanism M Monomer (N-Methacryloyl-2-methylalanine) R Alkyl Radical (R•) (Thermal/UV Initiation) M->R Heat / Light P Auto-Polymerization (Gelation/Exotherm) R->P Propagation (Inert Atmosphere) O2 Dissolved Oxygen (O2) R->O2 O2 Scavenging ROO Peroxy Radical (ROO•) O2->ROO Fast Reaction INH Phenolic Inhibitor (e.g., MEHQ) ROO->INH Quenching STABLE Stable Quinone + Non-Radical (Chain Terminated) INH->STABLE Termination

Mechanism of oxygen-dependent inhibition preventing methacrylamide auto-polymerization.

Q2: How do I properly establish a self-validating storage system for long-term stability?

A: A self-validating storage system ensures that any deviation in stability is immediately detectable before total loss of the batch.

  • Aliquotting: Divide the bulk N-Methacryloyl-2-methylalanine into smaller, single-use amber glass vials. Amber glass prevents UV-initiated radical generation[4].

  • Headspace Management: Ensure the vial is only filled to 70% capacity, leaving a 30% headspace of ambient air to supply continuous dissolved oxygen[5].

  • Temperature Logging: Store at 2-8°C. Place a continuous temperature logger in the refrigerator. Fluctuations above 15°C exponentially increase radical generation.

  • Validation Check: Before use, perform a visual inspection and a quick solubility test in a small volume of methanol. If the monomer does not dissolve completely and leaves a cloudy suspension, auto-polymerization has begun, and the aliquot must be discarded.

Q3: I need to perform a controlled RAFT polymerization. How do I remove the MEHQ inhibitor without triggering premature gelation during the purification?

A: Removing the inhibitor makes the monomer extremely vulnerable to the Trommsdorff (gel) effect[6]. You must perform a basic aqueous wash followed by immediate use. MEHQ is a phenol, meaning it can be deprotonated by a strong base to become water-soluble, leaving the organic monomer behind[6].

Step-by-Step Inhibitor Removal Protocol:

  • Dissolution: Dissolve the N-Methacryloyl-2-methylalanine in a volatile, water-immiscible organic solvent (e.g., dichloromethane) at a 10% w/v concentration.

  • Alkaline Wash: Transfer the solution to a separatory funnel. Add an equal volume of cold 0.1 M NaOH (aq). Gently invert the funnel to mix (do not shake vigorously to avoid emulsions). Vent the funnel frequently.

  • Phase Separation: Allow the layers to separate. The MEHQ inhibitor (now a sodium phenoxide salt) will partition into the upper aqueous layer[6].

  • Extraction: Drain the lower organic layer into an Erlenmeyer flask. Repeat the alkaline wash two more times to ensure complete MEHQ removal.

  • Neutralization & Drying: Wash the organic layer once with saturated NaCl (brine) to remove residual water and base. Add anhydrous Magnesium Sulfate (MgSO4) to the organic layer and swirl until the powder is free-flowing[6].

  • Filtration & Concentration: Filter out the MgSO4. Concentrate the monomer using a rotary evaporator. Crucial Causality: Keep the water bath below 25°C to prevent thermal auto-polymerization of the now-unprotected monomer.

  • Validation: Run a quick 1H-NMR spectrum. The absence of aromatic peaks at ~6.7 ppm confirms complete MEHQ removal. Use the monomer within 24 hours[2].

Workflow Start Inhibited Monomer (Organic Solvent) Wash Wash with 0.1M NaOH (Deprotonates MEHQ) Start->Wash Sep Phase Separation Wash->Sep Org Organic Phase (Monomer) Sep->Org Aq Aqueous Phase (MEHQ Salt - Discard) Sep->Aq Dry Dry over Anhydrous MgSO4 & Filter Org->Dry Rotovap Rotary Evaporation (Bath < 25°C) Dry->Rotovap Ready Purified Monomer (Use within 24h) Rotovap->Ready

Step-by-step liquid-liquid extraction workflow for MEHQ inhibitor removal.

References
  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. acs.org. Available at:[Link]

  • Methyl Methacrylate - Standard Operating Procedure. ucsb.edu. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Methacryloyl-2-methylalanine Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility bottlenecks when working with functionalized amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility bottlenecks when working with functionalized amino acids. N-Methacryloyl-2-methylalanine (N-MAA)—also referred to as N-methacryloyl- α -aminoisobutyric acid—is a highly valuable monomer for synthesizing biocompatible polymers, hydrogels, and targeted drug delivery systems [1].

However, its unique structural features often lead to frustrating insolubility in organic solvents. This guide is designed to provide you with field-proven, mechanistically grounded troubleshooting strategies to overcome these thermodynamic barriers.

Part 1: Causality & Physicochemical Profiling

Why is N-MAA so difficult to dissolve in standard organic solvents?

The root cause of N-MAA's poor organic solubility lies in its molecular architecture. The molecule features a polymerizable methacryloyl group attached to a 2-methylalanine backbone, meaning it contains both a secondary amide (-NH-CO-) and a free carboxylic acid (-COOH).

In the solid state, these functional groups engage in a robust, highly ordered intermolecular hydrogen-bonding network, resulting in an exceptionally high crystal lattice energy. Furthermore, the α -amino carboxylic acid portion can exhibit zwitterionic character depending on the microenvironment, which drastically increases its polarity [3]. When you introduce N-MAA to low-dielectric organic solvents (e.g., Dichloromethane or Toluene), the weak solvent-solute interactions are thermodynamically insufficient to break the strong solute-solute hydrogen bonds. Overcoming this requires targeted disruption of the hydrogen-bond network via solvent blending, thermal energy, or transient chemical modification [2].

Quantitative Solubility Profile

Reference data for N-Methacryloyl-2-methylalanine at 25°C.

Solvent ClassSolventDielectric Constant ( ε )Approx. Solubility (mg/mL)Application Recommendation
Polar Protic Water / Methanol> 30> 100 (High)Ideal for aqueous/hydrogel polymerizations.
Polar Aprotic DMF / DMSO36.7 / 46.7> 50 (High)Excellent primary solvents or co-solvents.
Moderately Polar Ethyl Acetate / THF6.0 / 7.65 - 15 (Moderate)Requires heating or co-solvent blending.
Non-Polar Dichloromethane (DCM)8.9< 1.0 (Low)Requires lipophilic salt formation.
Non-Polar Toluene / Hexane< 2.5< 0.1 (Insoluble)Avoid unless chemically protected (esterified).

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I am attempting a reversible addition-fragmentation chain-transfer (RAFT) polymerization in Dichloromethane (DCM), but N-MAA remains a cloudy suspension. How can I fix this without altering the monomer's chemical structure? A1: The insolubility in DCM is driven by the intact hydrogen-bonded lattice. The most direct solution is a co-solvent strategy . By adding 10–15% (v/v) of a polar aprotic solvent like N,N-Dimethylformamide (DMF), you introduce a strong hydrogen-bond acceptor into the system. DMF solvates the monomer by disrupting the carboxylic-amide interactions, allowing the bulk DCM phase to carry the now-solvated complex [2].

Q2: My downstream biomedical application is highly sensitive to trace DMF/DMSO toxicity, so I cannot use them as co-solvents. How can I achieve complete solubility in pure THF or DCM? A2: To dissolve N-MAA in pure low-polarity solvents, you must artificially increase its lipophilicity. This is achieved by converting the free carboxylic acid into a lipophilic salt using Tetrabutylammonium hydroxide (TBA-OH). The massive steric bulk of the tetrabutylammonium counterion acts as a physical shield around the carboxylate anion. This prevents solute-solute hydrogen bonding and renders the complex highly soluble in DCM and THF.

Q3: I need to use N-MAA as a building block in a peptide coupling reaction, but its poor solubility and the presence of the free acid are causing side reactions. What is the most robust approach? A3: The free carboxylic acid not only limits organic solubility but also competes with your intended coupling sites, leading to oligomerization. The solution is transient protection via esterification (e.g., forming a tert-butyl or methyl ester). This completely eliminates the hydrogen-bond donor capacity of the acid, drastically increasing solubility in solvents like Toluene or Ethyl Acetate, while simultaneously protecting the site from unwanted side reactions [1].

Part 3: Solubilization Workflows & Visualizations

DecisionTree Start Solubility Issue: N-Methacryloyl-2-methylalanine Protic Are protic solvents (Water/Alcohols) acceptable? Start->Protic UseProtic Use MeOH, EtOH, or Aqueous Buffers Protic->UseProtic Yes Aprotic Require strictly aprotic organic phase? Protic->Aprotic No HighBoil Can tolerate high-boiling solvents (DMF/DMSO)? Aprotic->HighBoil Yes UsePolar Use DMF or DMSO as Co-solvents HighBoil->UsePolar Yes LowBoil Require low-boiling/non-polar solvents (DCM, THF, Toluene)? HighBoil->LowBoil No Salt Perform Lipophilic Salt Formation (e.g., TBA salt) LowBoil->Salt Need free acid later Ester Perform Transient Esterification LowBoil->Ester Acid group not needed

Decision matrix for resolving N-Methacryloyl-2-methylalanine solubility constraints.

Mechanism N1 Solid State N-MAA (Strong H-Bonds) N2 Add TBA-OH (Deprotonation) N1->N2 N3 TBA+ Carboxylate Ion Pair N2->N3 N4 Steric Shielding by Butyl Chains N3->N4 N5 Solvation in DCM (H-Bonds Disrupted) N4->N5

Mechanistic pathway of hydrogen-bond disruption via lipophilic salt formation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Co-Solvent Solubilization (For Tolerant Systems)

This protocol utilizes a thermodynamic push to solvate the monomer without chemical alteration.

  • Preparation: Weigh the required mass of N-MAA into a dry, inert-gas-purged reaction vial.

  • Primary Solvation: Add the primary non-polar solvent (e.g., DCM) to reach 85% of your final target volume.

    • Observation: The mixture will appear as a heterogeneous, cloudy suspension.

  • Disruption: Dropwise, add anhydrous DMF (up to 15% of the final volume) while stirring aggressively at 400 rpm.

  • Validation Checkpoint 1 (Visual): The suspension must transition to a completely optically clear solution within 5 minutes. If turbidity persists, the lattice energy has not been fully overcome; apply gentle heating (35°C) for 10 minutes.

  • Validation Checkpoint 2 (Quantitative): Filter the resulting solution through a pre-weighed 0.45 µm PTFE syringe filter. Dry and re-weigh the filter. An increase in mass indicates incomplete solubilization, dictating that you must incrementally increase the DMF ratio.

Protocol B: Lipophilic Salt Formation (For Pure Organic Phases)

This protocol chemically masks the hydrogen-bonding capabilities of the monomer for use in strictly non-polar environments.

  • Initial Dissolution: Suspend N-MAA in a minimal volume of Methanol (a polar protic solvent where it is freely soluble).

  • Deprotonation: Add exactly 1.0 molar equivalent of Tetrabutylammonium hydroxide (TBA-OH) solution (1.0 M in Methanol) dropwise under continuous stirring.

  • Ion-Pairing: Stir for 30 minutes at room temperature to ensure complete deprotonation and the formation of the TBA-carboxylate ion pair.

  • Solvent Evaporation: Remove the Methanol completely using a rotary evaporator under reduced pressure until a viscous oil or crystalline solid (the TBA-salt) remains.

  • Validation Checkpoint 1 (Solubility): Add pure DCM or THF to the residue. Because the hydrogen-bond network is now sterically shielded, it should dissolve instantaneously, yielding a clear solution.

  • Validation Checkpoint 2 (Spectroscopic): Perform a quick FT-IR analysis of the organic solution. The disappearance of the broad carboxylic -OH stretch (3300–2500 cm⁻¹) and the shift of the carbonyl peak confirm successful salt formation and the absence of free acid hydrogen bonding.

References

  • US Patent Office.
  • Needham, Thomas E. "The Solubility of Amino Acids in Various Solvent Systems." Open Access Dissertations, University of Rhode Island Digital Commons, Paper 159. URL:[Link]

Reference Data & Comparative Studies

Validation

N-Methacryloyl-2-methylalanine vs N-isopropylacrylamide (NIPAM) thermoresponsiveness

N-Methacryloyl-2-methylalanine vs. N-isopropylacrylamide (NIPAM): A Comparative Guide to Thermoresponsive Polymers Executive Summary Stimuli-responsive "smart" polymers are foundational to advanced drug delivery systems,...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Methacryloyl-2-methylalanine vs. N-isopropylacrylamide (NIPAM): A Comparative Guide to Thermoresponsive Polymers

Executive Summary

Stimuli-responsive "smart" polymers are foundational to advanced drug delivery systems, tissue engineering, and biosensors. For decades, Poly(N-isopropylacrylamide) (PNIPAM) has served as the gold standard for thermoresponsive materials due to its sharp lower critical solution temperature (LCST) near 32 °C[1]. However, the demand for highly biocompatible, multi-stimuli responsive nanocarriers has driven the development of amino acid-derived polymers.

Poly(N-methacryloyl-2-methylalanine)—a methacrylamide derivative of the amino acid 2-methylalanine (also known as α -aminoisobutyric acid)—represents a next-generation alternative[2]. By substituting the hydrophobic isopropyl group of NIPAM with a gem-dimethyl group and an ionizable carboxylic acid moiety, this polymer introduces a highly tunable, pH-dependent thermal response[3]. This guide objectively compares the mechanistic, quantitative, and operational profiles of these two polymers to assist drug development professionals in material selection.

Mechanistic Foundations: The Causality of Phase Transitions

The thermoresponsiveness of both polymers relies on the entropy-driven coil-to-globule transition, but their molecular triggers differ significantly.

PNIPAM (Single-Stimulus Response): Below 32 °C, the hydrophilic amide groups of PNIPAM form stable hydrogen bonds with surrounding water molecules, maintaining the polymer chain in an extended, solvated coil[4]. As temperature increases, the entropic penalty of structuring water around the hydrophobic isopropyl groups overcomes the enthalpic gain of hydrogen bonding. The water is expelled, and intra-/inter-molecular hydrophobic interactions dominate, causing the chains to collapse into insoluble globules[5]. This transition is largely insensitive to physiological pH changes.

N-Methacryloyl-2-methylalanine (Dual-Stimuli Response): The inclusion of a carboxylic acid group on the α -carbon fundamentally alters the hydration dynamics[6]. The LCST becomes a function of the protonation state of the polymer:

  • At physiological pH (7.4): The carboxylic acid groups are deprotonated (COO⁻). The resulting electrostatic repulsion and intense hydration make the polymer highly hydrophilic, pushing the LCST well above body temperature (or eliminating it entirely)[3].

  • At acidic pH (5.0 - 6.5): In environments like the tumor interstitium or endosomes, the carboxylate groups become protonated (COOH). This neutralizes the charge, increases the overall hydrophobicity of the chain, and triggers a sharp LCST transition near or below 37 °C[3].

Mechanism Coil Solvated Polymer Coil (T < LCST) H_Bonds Polymer-Water Hydrogen Bonds Coil->H_Bonds Stabilized by Hydrophobic Intra/Inter-chain Hydrophobic Interactions Coil->Hydrophobic Heating drives Globule Dehydrated Globule (T > LCST) Globule->Coil Cooling (Reversible) H_Bonds->Globule Heating disrupts bonds Hydrophobic->Globule Aggregation

Figure 1: Mechanistic pathway of the lower critical solution temperature (LCST) phase transition.

Quantitative Performance Comparison

To facilitate objective material selection, the macroscopic properties of PNIPAM and Poly(N-methacryloyl-2-methylalanine) are summarized below.

PropertyPoly(N-isopropylacrylamide) (PNIPAM)Poly(N-Methacryloyl-2-methylalanine)
Standard LCST ~32 °C (in pure water)[1]Tunable (typically 25 °C - 60 °C)[7]
pH Responsiveness NegligibleHigh (pKa dictates LCST shift)[3]
Biocompatibility Moderate (non-biodegradable backbone)Excellent (amino acid biomimicry)[2]
Phase Transition Extremely sharp ("all-or-none")[5]Broadened by electrostatic repulsion
Hysteresis Low (rapid redissolution upon cooling)Moderate (depends on hydrogen bonding)
Primary Use Case General thermal switches, cell recovery[1]Targeted tumor drug delivery, endosomal escape

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the synthesis and characterization of these polymers must follow strict, self-validating methodologies. Conventional free-radical polymerization yields broad molecular weight distributions (high dispersity, Đ ), which smears the LCST transition. Therefore, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the mandatory standard[6].

Protocol A: RAFT Synthesis of Thermoresponsive Polymers

Causality: RAFT provides precise control over the degree of polymerization (DP). Because LCST is inherently dependent on the polymer's molecular weight and end-group hydrophobicity, minimizing chain-to-chain variation is critical for a sharp thermal response[7].

  • Purification: Pass the monomer (NIPAM or N-Methacryloyl-2-methylalanine) through a basic alumina column to remove polymerization inhibitors.

  • Reaction Setup: In a Schlenk flask, dissolve the monomer, a RAFT chain transfer agent (e.g., CPADB), and an initiator (e.g., AIBN) in anhydrous 1,4-dioxane. Maintain a strict molar ratio (e.g., [M]:[CTA]:[I] = 100:1:0.1) to target a specific molecular weight.

  • Deoxygenation: Perform three consecutive freeze-pump-thaw cycles. Rationale: Oxygen acts as a radical scavenger and will terminate the living polymerization prematurely.

  • Polymerization: Immerse the flask in an oil bath at 65 °C for 24 hours under a nitrogen atmosphere.

  • Isolation: Terminate the reaction by rapid cooling and exposure to air. Precipitate the polymer dropwise into cold diethyl ether.

  • Purification: Dissolve the precipitate in deionized water and dialyze (MWCO 3.5 kDa) against water for 48 hours to remove unreacted monomers, followed by lyophilization.

Protocol B: LCST Determination (Orthogonal Validation)

Causality: Relying solely on visual cloud points is prone to error. A self-validating system requires orthogonal confirmation: UV-Vis turbidimetry measures macroscopic phase separation, while Dynamic Light Scattering (DLS) confirms the microscopic coil-to-globule collapse[1].

  • Sample Preparation: Prepare 1.0 mg/mL polymer solutions in phosphate buffers adjusted to pH 5.0, 6.5, and 7.4.

  • UV-Vis Turbidimetry (Macroscopic):

    • Place the sample in a temperature-controlled UV-Vis spectrophotometer.

    • Monitor transmittance at 500 nm while heating from 20 °C to 60 °C at a rate of 1 °C/min.

    • Data Extraction: The LCST is defined as the temperature at which transmittance drops to 50%[3].

  • Dynamic Light Scattering (Microscopic):

    • Load the sample into a DLS cuvette.

    • Measure the hydrodynamic radius ( Rh​ ) across the same temperature gradient.

    • Validation Check: Below the LCST, Rh​ should indicate large, solvated coils (e.g., 10-20 nm). At the LCST, a transient drop in Rh​ occurs due to intramolecular collapse, immediately followed by a massive spike in Rh​ (>100 nm) confirming intermolecular aggregation[5].

Workflow cluster_char Orthogonal LCST Validation Prep Monomer Prep & RAFT Agent Poly RAFT Polymerization (65°C, 24h) Prep->Poly Purify Dialysis & Lyophilization Poly->Purify UV UV-Vis Turbidimetry (Macroscopic Cloud Point) Purify->UV Aqueous Buffer DLS Dynamic Light Scattering (Microscopic Chain Collapse) Purify->DLS Aqueous Buffer

Figure 2: Standardized workflow for the synthesis and thermoresponsive characterization of polymers.

Strategic Implications for Drug Development

Choosing between these polymers dictates the operational limits of the final therapeutic formulation:

  • Select PNIPAM when designing systems that require a strict, binary thermal switch independent of the biological environment (e.g., topical hydrogels, ex vivo cell detachment surfaces)[1].

  • Select Poly(N-Methacryloyl-2-methylalanine) when designing systemic nanocarriers for solid tumors. The physiological pH of the bloodstream (7.4) keeps the polymer highly soluble, preventing premature aggregation and immune clearance. Upon extravasation into the acidic tumor microenvironment (pH ~6.5), the targeted protonation triggers the LCST collapse at body temperature, forcing a localized "burst release" of the encapsulated therapeutic payload[3].

References

  • Manipulating the Thermoresponsive Behavior of Poly(N-isopropylacrylamide). 1. On the Conformational Behavior of a Series of N-Isopropylacrylamide−Styrene Statistical Copolymers. ACS Publications. URL:[Link]

  • Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications. National Center for Biotechnology Information (PMC). URL:[Link]

  • Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. RSC Publishing. URL:[Link]

  • Recent Advances in Thermoresponsive OEGylated Poly(amino acid)s. National Center for Biotechnology Information (PMC). URL:[Link]

  • pH-Dependent, Thermosensitive Polymeric Nanocarriers for Drug Delivery to Solid Tumors. National Center for Biotechnology Information (PMC). URL:[Link]

  • New Family of Multistimuli-Responsive Acrylamide-Based Homopolymers: Synthesis, Responsive Behavior, and Application in Controlled Release. ACS Publications. URL:[Link]

  • Aqueous RAFT Synthesis of Micelle-Forming Amphiphilic Block Copolymers Containing N-Acryloylvaline. ResearchGate. URL:[Link]

Sources

Comparative

A Comparative Guide to the ¹H NMR Characterization of N-Methacryloyl-2-methylalanine Monomer

For Researchers, Scientists, and Drug Development Professionals In the realm of polymer chemistry and drug delivery, the precise characterization of monomers is paramount to ensuring the quality, reproducibility, and eff...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry and drug delivery, the precise characterization of monomers is paramount to ensuring the quality, reproducibility, and efficacy of the final polymeric material. N-Methacryloyl-2-methylalanine, a key building block for various functional polymers, requires meticulous structural elucidation to confirm its purity and integrity prior to polymerization. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a definitive method for the structural confirmation of such monomers.

This guide provides an in-depth analysis of the ¹H NMR spectrum of N-Methacryloyl-2-methylalanine, offering a comparative perspective with related N-acyl amino acid monomers. It is designed to equip researchers with the necessary insights for accurate spectral interpretation and quality control.

The Structural Signature: Predicted ¹H NMR Spectrum of N-Methacryloyl-2-methylalanine

The anticipated ¹H NMR spectrum in a common solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) would exhibit the following key signals:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Vinyl Protons (H₂C=)5.5 - 6.5Two distinct multiplets or singlets2HThe two geminal protons on the double bond of the methacryloyl group are diastereotopic and will appear as separate signals. Their chemical shift is characteristic of vinyl protons adjacent to a carbonyl group.[1]
Methacryloyl Methyl Protons (-C(O)C(CH₃)=CH₂)~1.9Singlet3HThe methyl group attached to the double bond of the methacryloyl moiety typically appears as a sharp singlet in this region.[1]
2-Methylalanine Methyl Protons (-C(CH₃)₂-)~1.5Singlet6HDue to the quaternary nature of the α-carbon in the 2-methylalanine residue, there is no α-proton to cause splitting. Therefore, the six protons of the two equivalent methyl groups will appear as a single, sharp peak.
Amide Proton (-NH-)7.0 - 8.5Broad Singlet1HThe chemical shift of the amide proton can be highly variable and is dependent on the solvent, concentration, and temperature. It often appears as a broad signal due to quadrupole broadening and chemical exchange.
Carboxylic Acid Proton (-COOH)10.0 - 13.0Broad Singlet1HThe carboxylic acid proton is highly deshielded and its signal is often very broad. It may not be observed in protic deuterated solvents like D₂O due to rapid exchange with deuterium.

Comparative Analysis with a Simpler N-Acyl Amino Acid: N-Acryloyl Glycine

To appreciate the unique spectral features of N-Methacryloyl-2-methylalanine, a comparison with a simpler analogue, N-Acryloyl Glycine, is instructive. The ¹H NMR spectrum of N-Acryloyl Glycine would display signals for the acryloyl group (vinyl protons and the α-proton of the acryloyl group) and the glycine moiety.

Feature N-Methacryloyl-2-methylalanine N-Acryloyl Glycine Key Difference & Significance
α-Carbon Substitution Quaternary carbon with two methyl groupsMethylene group (-CH₂-)The absence of α-protons in N-Methacryloyl-2-methylalanine leads to a singlet for the six methyl protons. In contrast, the α-protons of N-Acryloyl Glycine would appear as a doublet, coupled to the amide proton. This is a critical distinguishing feature.
Amino Acid Methyl Protons Present (~1.5 ppm, singlet, 6H)AbsentThe prominent singlet at ~1.5 ppm is a definitive marker for the 2-methylalanine moiety.
Methacryloyl vs. Acryloyl Methacryloyl methyl singlet (~1.9 ppm)No methyl group on the double bondThe presence of the methyl group on the double bond in the methacryloyl group provides an additional characteristic singlet in the spectrum of N-Methacryloyl-2-methylalanine.

This comparative analysis underscores the diagnostic power of ¹H NMR in distinguishing between structurally related monomers, which is crucial for verifying the identity of starting materials in polymer synthesis.

Experimental Protocol for ¹H NMR Characterization

For researchers seeking to acquire ¹H NMR data for N-Methacryloyl-2-methylalanine or related monomers, the following protocol provides a standardized methodology.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the monomer.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the monomer.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Set the number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Ensure proper shimming of the magnetic field to obtain sharp, well-resolved peaks.

  • Set the spectral width to encompass all expected proton signals (e.g., 0-15 ppm).

  • The acquisition parameters should be optimized based on the specific instrument and sample.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃, DMSO at 2.50 ppm in DMSO-d₆).

  • Integrate the area under each peak to determine the relative number of protons.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values, referencing known data for similar structures.

Visualizing the Molecular Structure and Proton Environments

The following diagram, generated using Graphviz, illustrates the molecular structure of N-Methacryloyl-2-methylalanine and highlights the different proton environments that give rise to the distinct signals in the ¹H NMR spectrum.

G cluster_methacryloyl Methacryloyl Group cluster_amino_acid 2-Methylalanine Moiety C1 C C2 C C1->C2 O1 O C1->O1 N N C1->N Amide Bond C3 C C2->C3 C4 CH₃ C2->C4 H1 H C3->H1 H2 H C3->H2 H_amide H N->H_amide C_alpha C N->C_alpha C_methyl1 CH₃ C_alpha->C_methyl1 C_methyl2 CH₃ C_alpha->C_methyl2 C_carboxyl C C_alpha->C_carboxyl O_carboxyl1 O C_carboxyl->O_carboxyl1 O_carboxyl2 OH C_carboxyl->O_carboxyl2

Caption: Molecular structure of N-Methacryloyl-2-methylalanine.

Conclusion

The ¹H NMR characterization of N-Methacryloyl-2-methylalanine is a critical step in ensuring its suitability for polymerization and subsequent applications in drug delivery and materials science. While a dedicated, published spectrum is elusive, a thorough understanding of the characteristic chemical shifts of the methacryloyl and 2-methylalanine moieties allows for a confident and accurate structural assignment. By following the outlined experimental protocol and comparative analysis, researchers can effectively utilize ¹H NMR spectroscopy as a powerful tool for the quality control and structural verification of this important monomer.

References

  • Biological Magnetic Resonance Bank. (n.d.). Glycine at BMRB. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). L-Valine at BMRB. Retrieved from [Link]

  • PubChem. (n.d.). N-Acryloyl-2-methylalanine. Retrieved from [Link]

  • Di Gioia, M. L., De Nino, A., Maiuolo, L., Nardi, M., Olivito, F., & Procopio, A. (2017). Simple and efficient Fmoc removal in ionic liquid. RSC Advances, 7(18), 10834-10842. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PubChem. (n.d.). N-Methacryloyl glycine. Retrieved from [Link]

  • Iqbal, M., Nagaraj, R., & Balaram, P. (1981). 1H N.M.R. studies of protected alpha-aminoisobutyric acid containing peptides. Chemical shift nonequivalence of benzyloxycarbonyl methylene protons. International Journal of Peptide and Protein Research, 18(2), 208–213.
  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Validation

Advanced Stimuli-Responsive Polymers: A Comparative FTIR Analysis of Poly(N-Methacryloyl-2-methylalanine) vs. PNIPAM and PMAA

As drug delivery systems evolve toward high-precision, stimuli-responsive architectures, the structural validation of these polymers becomes critical. Poly(N-Methacryloyl-2-methylalanine) (PNMAA)—synthesized from the ami...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug delivery systems evolve toward high-precision, stimuli-responsive architectures, the structural validation of these polymers becomes critical. Poly(N-Methacryloyl-2-methylalanine) (PNMAA)—synthesized from the amino acid derivative N-Methacryloyl-2-methylalanine[1]—is emerging as a powerful dual-responsive (pH and temperature) alternative to traditional single-responsive polymers like Poly(N-isopropylacrylamide) (PNIPAM) and Poly(methacrylic acid) (PMAA).

This guide provides an objective, data-driven comparison of these three polymers, utilizing Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy to decode the causality between their molecular architecture and their macroscopic stimuli-responsive performance.

Structural Causality: Decoding the Molecular Architecture

The performance of a stimuli-responsive polymer is entirely dictated by its functional groups. To understand why PNMAA outperforms PNIPAM and PMAA in complex physiological environments, we must analyze their spectral markers.

  • PNMAA (The Dual-Responsive Hybrid): Features a methacrylamide backbone with an α -aminoisobutyric acid side chain. It contains both a secondary amide (capable of hydrogen bonding for thermal responsiveness) and a terminal carboxylic acid (capable of ionization for pH responsiveness).

  • PNIPAM (The Thermal Standard): Contains only an amide group with an isopropyl tail. It exhibits a sharp Lower Critical Solution Temperature (LCST) at ~32°C but lacks pH sensitivity[2].

  • PMAA (The pH Standard): Contains only a carboxylic acid group. It swells dramatically at high pH due to electrostatic repulsion but lacks the amide-driven thermal phase transition[3].

G PNMAA Poly(N-Methacryloyl- 2-methylalanine) (Dual-Responsive) Amide Amide Group (~1650 & ~1530 cm⁻¹) PNMAA->Amide Carboxyl Carboxylic Acid (~1715 cm⁻¹) PNMAA->Carboxyl GemDimethyl Gem-Dimethyl (~1385 & ~1365 cm⁻¹) PNMAA->GemDimethyl PNIPAM PNIPAM (Thermo-Responsive) PNIPAM->Amide PNIPAM->GemDimethyl PMAA PMAA (pH-Responsive) PMAA->Carboxyl

Caption: Functional group distribution dictating FTIR markers of PNMAA, PNIPAM, and PMAA.

Comparative FTIR Spectral Analysis

The following table summarizes the quantitative FTIR vibrational assignments. The presence or absence of specific bands provides direct evidence of the polymer's responsive capabilities.

Wavenumber (cm⁻¹)PNMAAPNIPAMPMAAVibrational Assignment & Mechanistic Causality
~3290 - 3350 StrongStrongAbsentAmide A (N-H stretch): Indicates the extensive intermolecular hydrogen bonding network required for LCST behavior.
~2500 - 3200 BroadAbsentBroadO-H stretch (Carboxyl): Overlaps with C-H bands. Confirms the presence of ionizable protons for pH-responsiveness.
~1715 StrongAbsentStrongC=O stretch (Carboxyl): The primary marker differentiating PNMAA from PNIPAM. Shifts upon deprotonation to ~1560 cm⁻¹ (COO⁻)[4].
~1640 - 1650 StrongStrongAbsentAmide I (C=O stretch): Shifts to lower wavenumbers (~1624 cm⁻¹) during the coil-to-globule transition as hydrogen bonds dehydrate[2].
~1530 - 1560 StrongStrongAbsentAmide II (N-H bend / C-N stretch): Works in tandem with Amide I to track thermal phase transitions[2].
~1385 & 1365 DoubletDoubletAbsentGem-dimethyl deformation: Confirms the structural integrity of the α -methyl groups in PNMAA and the isopropyl group in PNIPAM.

Self-Validating Experimental Protocol: In Situ ATR-FTIR

Step-by-Step Methodology
  • Polymer Film Preparation: Dissolve 5 wt% of the purified polymer (PNMAA, PNIPAM, or PMAA) in HPLC-grade deionized water. Drop-cast 50 µL onto a temperature-controlled ZnSe or Diamond ATR crystal. Allow the solvent to evaporate under a gentle nitrogen stream to form a uniform thin film.

  • Hydration & Equilibration: Rehydrate the film with 10 µL of a pH-adjusted buffer (e.g., pH 1.2 or 7.4). Seal the ATR accessory to prevent evaporation. Equilibrate at 20°C for 15 minutes.

  • Variable-Temperature Acquisition: Ramp the temperature from 20°C to 45°C at a rate of 1°C/min. Collect spectra every 1°C (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check (Critical): Monitor the invariant C-H stretching band at ~2930 cm⁻¹. Causality: The backbone C-H bonds do not participate in hydrogen bonding. If the integrated area of the 2930 cm⁻¹ peak varies by >5% between temperature steps, it indicates film detachment or thickness variation, invalidating the run. All Amide I and Carboxyl C=O shifts must be normalized against this internal standard.

  • Spectral Deconvolution: Apply Gaussian curve fitting to the Amide I region (1600–1700 cm⁻¹) to quantify the ratio of hydrogen-bonded C=O (~1624 cm⁻¹) to free C=O (~1650 cm⁻¹) [2][2].

Workflow N1 Polymer Synthesis N2 Purification & Dialysis N1->N2 N3 Thin-Film Preparation N2->N3 N4 Variable Temp ATR-FTIR N3->N4 N5 Spectral Deconvolution N4->N5

Caption: Self-validating ATR-FTIR experimental workflow for characterizing stimuli-responsive polymers.

Application Insights: Why PNMAA Outperforms Alternatives in Drug Delivery

The FTIR data directly explains the superior performance of PNMAA in targeted oral drug delivery.

PNIPAM is limited by its static LCST of ~32°C. In the human body (37°C), PNIPAM is permanently in a collapsed, hydrophobic state, severely limiting drug release. PMAA swells in the intestine (pH 7.4) but lacks the structural rigidity provided by hydrophobic associations.

The PNMAA Advantage: The presence of both the carboxylic acid (~1715 cm⁻¹) and the substituted amide (~1650 cm⁻¹) creates a synergistic effect.

  • In the Stomach (pH 1.2): The carboxylic acid is protonated. The polymer is highly hydrophobic, depressing the LCST below body temperature. The polymer collapses into a tight globule, protecting the encapsulated Active Pharmaceutical Ingredient (API) from gastric degradation.

  • In the Intestine (pH 7.4): The carboxylic acid deprotonates to a carboxylate ion (FTIR shift from 1715 cm⁻¹ to ~1560 cm⁻¹). The sudden influx of negative charge and hydrophilicity disrupts the amide hydrogen bonds, pushing the LCST above 37°C. The polymer rapidly swells, releasing the API precisely at the site of absorption.

By utilizing FTIR to monitor the ratio of the 1715 cm⁻¹ to 1560 cm⁻¹ peaks, formulators can precisely tune the monomer ratios during synthesis to achieve the exact release kinetics required for their specific API.

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Comparative

Mass spectrometry fragmentation patterns for N-Methacryloyl-2-methylalanine

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Patterns of N-Methacryloyl-2-methylalanine vs. Structural Analogs The Analytical Context N-Methacryloyl-2-methylalanine (CAS: 15926-21-3)[1], frequently ref...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Patterns of N-Methacryloyl-2-methylalanine vs. Structural Analogs

The Analytical Context

N-Methacryloyl-2-methylalanine (CAS: 15926-21-3)[1], frequently referred to as N-methacryloyl-α-aminoisobutyric acid (N-MA-Aib), is a highly specialized monomer utilized in the development of stimuli-responsive polymers, chiral stationary phases, and advanced peptidomimetics. For researchers and drug development professionals, accurately identifying and quantifying this compound within complex biological or synthetic matrices requires a rigorous understanding of its gas-phase behavior.

This guide provides an objective, data-driven comparison of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of N-MA-Aib against its structural alternatives. By elucidating the mechanistic causality behind its collision-induced dissociation (CID) pathways, we establish a robust foundation for targeted quantitative assays.

Mechanistic Causality in ESI-MS/MS Fragmentation

When subjected to positive ESI, N-MA-Aib (Molecular Weight: 171.19 g/mol ) yields a dominant protonated precursor ion [M+H]+ at m/z 172.1[1]. The subsequent CID fragmentation is governed by the mobile proton model, where the added proton migrates to the most thermodynamically favorable cleavage sites[2].

The fragmentation of N-MA-Aib is uniquely dictated by its structural components:

  • Oxazolone Ring Formation (m/z 154.1): The most energetically favorable pathway is the neutral loss of water (-18 Da) from the C-terminal carboxylic acid. The presence of the gem-dimethyl group on the α-carbon of the 2-methylalanine (Aib) residue exerts a strong Thorpe-Ingold effect. This steric crowding forces the molecule into a conformation that drastically accelerates the nucleophilic attack of the amide carbonyl oxygen onto the protonated carboxyl group, forming a highly stable 5-membered oxazolone ring[3].

  • Acylium Ion Cleavage (m/z 69.1): At elevated collision energies, the amide bond undergoes direct cleavage to yield a methacryloyl cation (m/z 69.1). This fragment is highly diagnostic for the N-methacryloyl modification, allowing differentiation from other N-acyl derivatives.

  • Immonium Ion Formation (m/z 58.1): Aib residues are universally characterized by an intense immonium ion at m/z 58.1, formed via the concurrent loss of the N-acyl group and decarboxylation (-44 Da)[4].

MS_Fragmentation Precursor [M+H]+ m/z 172.1 N-Methacryloyl-2-methylalanine Oxazolone [M+H - H2O]+ m/z 154.1 Oxazolone Ring Precursor->Oxazolone -H2O (-18 Da) Low CE Acylium [Methacryloyl]+ m/z 69.1 Acylium Cation Precursor->Acylium Amide Cleavage High CE Immonium [Aib Immonium]+ m/z 58.1 Side-chain Fragment Precursor->Immonium -Acyl, -CO2 High CE Oxazolone->Immonium Ring Opening

CID fragmentation pathways of protonated N-Methacryloyl-2-methylalanine.

Comparative MS Performance Analysis

To design an optimal Selected Reaction Monitoring (SRM) method, it is essential to benchmark N-MA-Aib's fragmentation efficiency against alternative monomers. We compare it here with N-Acetyl-2-methylalanine (N-Ac-Aib) and N-Methacryloyl-glycine (N-MA-Gly) .

The choice of structural analog significantly alters the required collision energies (CE) and the specificity of the resulting transitions.

CompoundPrecursor [M+H]+ Quantifier Transition (Optimal CE)Qualifier Transition (Optimal CE)Mechanistic Rationale & Performance Impact
N-Methacryloyl-2-methylalanine m/z 172.1172.1 → 154.1 (15V)172.1 → 69.1 (25V)Gem-dimethyl group drives low-energy oxazolone formation. Methacryloyl cation provides high specificity.
N-Acetyl-2-methylalanine m/z 146.1146.1 → 128.1 (15V)146.1 → 58.1 (25V)Lacks the methacryloyl group; relies on the generic Aib immonium ion (m/z 58.1) for structural qualification.
N-Methacryloyl-glycine m/z 144.1144.1 → 126.1 (18V)144.1 → 69.1 (25V)Lacks the Thorpe-Ingold effect. Water loss requires higher collision energy, leading to lower overall sensitivity.

Data Interpretation: N-MA-Aib offers superior analytical sensitivity compared to N-MA-Gly because the steric acceleration provided by the Aib residue lowers the activation energy required for the primary quantifier transition (water loss).

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in your quantitative data, the following LC-MS/MS methodology incorporates a self-validating feedback loop based on ion ratio stability.

Step 1: Sample Preparation

  • Action: Extract and dilute samples in a solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: Formic acid acts as a proton donor, ensuring complete protonation of the amide carbonyl in the liquid phase. This maximizes the ESI+ precursor ion yield at m/z 172.1 prior to desolvation[2].

Step 2: Chromatographic Separation

  • Action: Inject 2 µL of the prepared sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The hydrophobic nature of the methacryloyl group ensures adequate retention on the reversed-phase C18 chemistry, effectively separating N-MA-Aib from highly polar, ion-suppressing matrix interferences.

Step 3: Mass Spectrometry (SRM Mode)

  • Action: Configure the triple quadrupole mass spectrometer to monitor the transitions m/z 172.1 → 154.1 (Quantifier) and 172.1 → 69.1 (Qualifier). Maintain the collision gas (Argon) pressure at 1.5 mTorr.

  • Causality: Argon provides highly efficient collisional cooling and fragmentation. Monitoring a dual-transition profile prevents false positives from isobaric background noise.

Step 4: System Self-Validation (The Trustworthiness Loop)

  • Action: Calculate the Qualifier/Quantifier ion ratio (Area of 69.1 / Area of 154.1) for all unknown samples and compare it to the ratio established by the calibration standards.

  • Validation Criteria: The analytical run is only considered valid if the ion ratio of the unknown sample falls within ±15% of the standard curve's average ratio. A deviation beyond this threshold physically proves the presence of a co-eluting isobaric interference, automatically invalidating that specific replicate and preventing the reporting of false quantitative data.

LCMS_Workflow Prep Sample Prep (0.1% FA) LC UHPLC (C18 Column) Prep->LC Inject ESI ESI(+) Ionization LC->ESI Elute CID CID Fragmentation ESI->CID m/z 172.1 Detect SRM Detection (QqQ MS) CID->Detect m/z 154.1, 69.1

Self-validating LC-MS/MS workflow for N-Methacryloyl-2-methylalanine quantification.

References

  • Title: Alanine, 2-methyl-N-(2-methyl-1-oxo-2-propen-1-yl)
  • Source: chemrxiv.
  • Source: researchgate.
  • Source: acs.

Sources

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